TT-Oad2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H49Cl4N3O6 |
|---|---|
Molecular Weight |
929.7 g/mol |
IUPAC Name |
(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethyl-4-pyridinyl)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1 |
InChI Key |
JCHUZLPPFLKGNX-PLFFULENSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: TT-OAD2 Binding Affinity and Biased Agonism at the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and signaling profile of TT-OAD2, a non-peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The information presented herein is synthesized from key research findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Quantitative Analysis of this compound-Mediated GLP-1R Activation
This compound is a potent, non-peptide agonist of the GLP-1 receptor with a reported EC50 of 5 nM.[1][2] Its interaction with the GLP-1R is characterized by biased agonism, preferentially activating the Gs/cAMP signaling pathway with minimal engagement of the β-arrestin pathway. This contrasts with the endogenous peptide agonist, GLP-1, which activates multiple downstream signaling cascades.[3][4]
The functional activity of this compound at the human GLP-1R has been assessed through various in vitro assays, with key quantitative data summarized in the table below. The data is derived from experiments conducted in HEK293A cells stably expressing the human GLP-1 receptor.
| Assay | Ligand | Potency (pEC50) | Efficacy (% of GLP-1 max response) | Reference |
| cAMP Accumulation | GLP-1 | 9.7 ± 0.1 | 100% | [4] |
| This compound | 7.9 ± 0.1 | ~60% | ||
| Intracellular Ca²⁺ Mobilization | GLP-1 | 7.8 ± 0.1 | 100% | |
| This compound | No significant response | Not applicable | ||
| β-Arrestin-1 Recruitment | GLP-1 | 7.5 ± 0.1 | 100% | |
| This compound | No significant response | Not applicable | ||
| ERK1/2 Phosphorylation | GLP-1 | 8.5 ± 0.1 | 100% | |
| This compound | No significant response | Not applicable |
Signaling Pathways: Biased Agonism of this compound
The binding of this compound to the GLP-1R induces a distinct signaling cascade compared to the native ligand, GLP-1. This phenomenon, known as biased agonism, is of significant interest in drug development for its potential to selectively activate therapeutic pathways while avoiding those associated with adverse effects.
This compound-Induced Signaling Pathway
This compound preferentially activates the Gαs-mediated signaling pathway, leading to the production of cyclic AMP (cAMP). This is the canonical pathway for GLP-1R-mediated insulin secretion.
Comparative GLP-1 Signaling Pathways
In contrast to this compound, GLP-1 activates a broader range of signaling pathways, including Gαq-mediated calcium mobilization and β-arrestin recruitment, in addition to the Gαs/cAMP pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the primary research characterizing this compound.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following GLP-1R activation.
Detailed Methodology:
-
Cell Culture: HEK293A cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with serum-free medium for a period of serum starvation.
-
Cells are then stimulated with varying concentrations of this compound or GLP-1 for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as IBMX.
-
Following incubation, cells are lysed, and intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data are normalized to the maximal response induced by GLP-1.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
Detailed Methodology:
-
Cell Line: HEK293A cells are used, often transiently or stably expressing the GLP-1R fused to a reporter tag and β-arrestin fused to a complementary reporter element (e.g., for BRET or PathHunter assays).
-
Assay Procedure:
-
Cells are seeded in the appropriate assay plates.
-
Ligands (this compound or GLP-1) are added at various concentrations.
-
Following an incubation period as recommended by the assay manufacturer, the signal (e.g., luminescence or fluorescence) generated by the proximity of β-arrestin to the receptor is measured.
-
The results are used to determine the potency and efficacy of the ligands in recruiting β-arrestin.
-
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be initiated by GLP-1R signaling, often via β-arrestin.
References
Elucidation of the TT-OAD2 Signaling Pathway: A Technical Guide on Biased Agonism at the GLP-1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR), is a primary target for the treatment of type 2 diabetes. While endogenous and mimetic peptides are effective, the development of small-molecule oral agonists represents a significant therapeutic advance. This guide focuses on TT-OAD2, a potent, non-peptidic, small-molecule agonist of the GLP-1R. Structural and pharmacological studies have revealed that this compound acts as a biased agonist, selectively activating specific downstream signaling cascades. This document provides an in-depth overview of the this compound-mediated signaling pathway, quantitative data on its activity, detailed experimental protocols for its study, and visual diagrams to elucidate its mechanism of action.
Introduction to this compound and the GLP-1 Receptor Pathway
This compound is a selective, non-peptide agonist for the glucagon-like peptide-1 (GLP-1) receptor.[1] The GLP-1R is a crucial regulator of glucose homeostasis, and its activation in pancreatic β-cells enhances glucose-dependent insulin secretion.[2][3] The canonical GLP-1R signaling network is pleiotropic, involving multiple intracellular pathways upon activation by its endogenous ligand, GLP-1. These pathways include the Gαs-cAMP pathway, Gαq-calcium mobilization, and β-arrestin-mediated signaling.[2][4]
A key feature of this compound is its function as a biased agonist . Unlike the native GLP-1 peptide which engages multiple signaling branches, this compound preferentially activates the Gαs protein pathway, leading to the production of cyclic AMP (cAMP), with minimal to no engagement of the calcium or β-arrestin pathways. This biased signaling is attributed to its unique binding mode. Structural studies revealed that this compound binds to an unpredicted pocket within the GLP-1R transmembrane helices, which is distinct from the binding site of peptide agonists. This allosteric interaction induces a receptor conformation that selectively couples to Gαs, resulting in a distinct kinetic and signaling profile compared to GLP-1.
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell System/Model | Reference |
| EC50 (cAMP Assay) | 5 nM | Not specified | |
| In Vivo Dose (IVGTT) | 3 mg/kg | Humanized GLP-1R knock-in mice | |
| Table 1: Potency and Dosing of this compound. |
| Pathway Readout | This compound Activity | Endogenous GLP-1 Activity | Reference |
| cAMP Production | Potent Agonist | Potent Agonist | |
| Intracellular Ca2+ Mobilization | Weak to No Response | Potent Agonist | |
| β-Arrestin Recruitment | No Detectable Response | Potent Agonist | |
| pERK1/2 Activation | Weak Response | Potent Agonist | |
| Table 2: Comparative Signaling Profile of this compound vs. GLP-1. |
Core Signaling Pathway of this compound
This compound's mechanism is centered on its biased activation of the Gαs pathway.
-
Binding: this compound binds to a novel pocket near the extracellular side of the GLP-1R's transmembrane bundle.
-
Conformational Change: This binding induces a unique receptor conformation, distinct from that induced by GLP-1.
-
G-Protein Coupling: The this compound-stabilized conformation shows a strong preference for coupling with the heterotrimeric Gs protein.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which mediate downstream effects, including the potentiation of glucose-stimulated insulin secretion.
Diagram of this compound Biased Signaling
Caption: Biased agonism of this compound at the GLP-1R, preferentially activating the Gs-cAMP pathway.
Detailed Experimental Protocols
The elucidation of the this compound signaling pathway relies on specific in vitro assays to measure distinct cellular responses.
cAMP Accumulation Assay
Objective: To quantify the production of intracellular cAMP in response to GLP-1R agonism.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
Assay Preparation: Culture medium is removed, and cells are washed with PBS. Cells are then incubated in stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX, a phosphodiesterase inhibitor) for 15-30 minutes at 37°C.
-
Compound Stimulation: Prepare serial dilutions of this compound and the control agonist (e.g., GLP-1 peptide) in stimulation buffer. Add the compounds to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Terminate the reaction by aspirating the buffer and adding lysis buffer provided with a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).
-
Data Analysis: Measure cAMP levels according to the kit manufacturer's instructions. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response) in software like GraphPad Prism to determine the EC50 value.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration following GLP-1R activation.
Methodology:
-
Cell Culture: Seed GLP-1R expressing HEK293 cells into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measurement: Record a stable baseline fluorescence for 15-20 seconds. Inject this compound or control agonist solutions into the wells while continuously recording fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for at least 120 seconds.
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline. Plot the concentration-response curve to assess agonist activity.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound signaling bias.
Conclusion and Future Directions
This compound exemplifies a modern approach to drug design, where inducing a specific signaling outcome (biased agonism) is a primary goal. By selectively activating the Gs-cAMP pathway, this compound is designed to maximize the therapeutic effect of insulin secretion while potentially avoiding adverse effects associated with other GLP-1R signaling pathways, such as nausea, which has been linked to β-arrestin signaling. The structural and mechanistic insights gained from studying this compound provide a robust framework for the rational design of next-generation, orally available GPCR modulators for metabolic diseases. Future research should continue to explore the long-term physiological consequences of such biased signaling and identify other GPCR targets where this approach could yield safer and more effective therapeutics.
References
- 1. This compound | GLP-1 agonist | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Characterization of TT-OAD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of TT-OAD2, a non-peptide, allosteric agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Mechanism of Action
This compound is a partial and biased agonist of the GLP-1R.[1] Unlike endogenous peptide agonists such as GLP-1, which bind to a deep pocket within the transmembrane domain, this compound occupies a distinct, unpredicted binding pocket high up in the helical bundle of the receptor.[2][3] This unique binding mode, revealed by cryo-electron microscopy of the this compound-GLP-1R-Gs complex (PDB ID: 6ORV), involves interactions with transmembrane helices 1, 2, and 3, as well as extracellular loops 1 and 2.[3][4]
This allosteric interaction results in a biased signaling profile. This compound selectively activates the Gs-protein-mediated cAMP signaling pathway with little to no engagement of other downstream pathways, such as calcium mobilization, ERK1/2 phosphorylation, or β-arrestin recruitment. This biased agonism is attributed to the distinct kinetics of G-protein activation induced by this compound compared to peptide agonists. At higher concentrations, this compound has been shown to inhibit the cAMP, calcium, pERK1/2, and β-arrestin responses mediated by GLP-1 and oxyntomodulin.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (GLP-1R Agonism) | 5 nM | cAMP accumulation assay in GLP-1R expressing HEK293A cells. | |
| EC50 Range | 5 - 13 nM | 2 assay(s) reported in BindingDB for PDB ID: 6ORV. |
Table 1: Potency of this compound
| Assay | Observation | Cell Line | Reference |
| Orthosteric Probe Displacement | Limited displacement of ¹²⁵I-exendin(9-39). | HEK293A | |
| cAMP Accumulation | Potent activation of the cAMP/PKA pathway. | HEK293A | |
| Intracellular Calcium Mobilization | Minimal Ca²+ activation, even at high doses. | HEK293A | |
| ERK1/2 Phosphorylation | Minimal ERK1/2 activation at high doses. | HEK293A | |
| β-arrestin Recruitment | No recruitment of β-arrestin 1. | HEK293 |
Table 2: Functional Selectivity of this compound in Cell-Based Assays
Experimental Protocols
Detailed methodologies for the key in vitro assays are outlined below.
1. cAMP Accumulation Assay
-
Objective: To determine the potency and efficacy of this compound in activating the GLP-1R-mediated cAMP signaling pathway.
-
Cell Line: HEK293A cells stably expressing the human GLP-1R.
-
Methodology:
-
Seed HEK293A-hGLP-1R cells in 96-well plates and culture overnight.
-
The following day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells. A known GLP-1R agonist (e.g., GLP-1) should be used as a positive control, and a vehicle control should also be included.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data are typically normalized to the response of a maximal concentration of a reference agonist like forskolin.
-
Plot the concentration-response curve and calculate the EC50 value using non-linear regression.
-
2. β-arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated GLP-1R.
-
Cell Line: HEK293 cells.
-
Methodology:
-
Co-transfect HEK293 cells with constructs for GLP-1R fused to a luciferase donor (e.g., Rluc8) and β-arrestin-1 fused to a fluorescent acceptor (e.g., Venus).
-
Seed the transfected cells into 96-well culture plates and incubate for 48 hours.
-
On the day of the assay, replace the culture medium with an assay buffer.
-
Add increasing concentrations of this compound or a reference agonist to the wells.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal at various time points after ligand addition. An increase in the BRET signal indicates the proximity of β-arrestin to the receptor.
-
Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
3. Intracellular Calcium Mobilization Assay
-
Objective: To measure the effect of this compound on intracellular calcium levels following GLP-1R activation.
-
Cell Line: HEK293A cells expressing the human GLP-1R.
-
Methodology:
-
Seed HEK293A-hGLP-1R cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified duration at 37°C.
-
Wash the cells to remove excess dye and replace with an assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add increasing concentrations of this compound or a reference agonist (e.g., GLP-1) and monitor the change in fluorescence intensity over time.
-
The peak fluorescence intensity is used to generate concentration-response curves, and data are often normalized to the maximal response elicited by a positive control like ATP.
-
Visualizations
This compound Signaling Pathway
Caption: Biased signaling pathway of this compound at the GLP-1R.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for determining this compound potency via cAMP assay.
Logical Relationship of this compound's Biased Agonism
Caption: Logical flow of this compound's biased agonism at GLP-1R.
References
An In-depth Technical Guide on TT-OAD2 and its Role in Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT-OAD2 is a novel, non-peptidic, orally bioavailable small molecule that functions as a biased agonist for the glucagon-like peptide-1 receptor (GLP-1R). Its unique mechanism of action, which preferentially activates the cyclic adenosine monophosphate (cAMP) signaling pathway over other downstream effectors, has positioned it as a significant area of interest in the development of therapeutics for type 2 diabetes. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action in stimulating insulin secretion, presenting key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion from pancreatic β-cells. GLP-1 receptor agonists have emerged as a cornerstone in the management of type 2 diabetes. This compound represents a significant advancement in this class of therapeutics as a non-peptidic agonist, offering the potential for oral administration and a differentiated signaling profile. This guide delves into the core scientific principles underlying the action of this compound.
Mechanism of Action: A Biased Agonist of the GLP-1 Receptor
This compound exerts its insulinotropic effects by binding to and activating the GLP-1R, a G-protein coupled receptor (GPCR) located on pancreatic β-cells. Unlike the endogenous ligand GLP-1, which activates multiple downstream signaling pathways, this compound exhibits biased agonism, primarily stimulating the Gs-protein/adenylyl cyclase/cAMP pathway.[1] This biased signaling is attributed to a distinct binding mode within the GLP-1R transmembrane domain, which differs from the binding of peptide agonists.
The activation of the GLP-1R by this compound leads to a conformational change in the receptor, which in turn activates the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac contribute to the potentiation of glucose-stimulated insulin secretion through a cascade of events that includes the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, opening of voltage-gated calcium channels, and ultimately, the exocytosis of insulin-containing granules.
A key characteristic of this compound is its minimal engagement of the β-arrestin and intracellular calcium mobilization pathways.[2] This biased agonism is thought to contribute to a potentially favorable side-effect profile compared to unbiased GLP-1R agonists.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound at the GLP-1 Receptor
| Parameter | This compound | GLP-1 (Reference) | Cell Line | Reference |
| EC50 (cAMP Accumulation) | 5 nM | Not explicitly stated in snippets | HEK293A | [2] |
| β-Arrestin Recruitment | Little to no activity | Active | Not explicitly stated in snippets | [1] |
| Intracellular Calcium Mobilization | Little to no activity | Active | Not explicitly stated in snippets | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | This compound | Vehicle Control | Study Details | Reference |
| Dose | 3 mg/kg (intravenous) | - | Acute Intravenous Glucose Tolerance Test (IVGTT) in humanized GLP-1R knock-in mice | |
| Effect on Plasma Insulin | Induced plasma insulin | No induction | - |
Note: More detailed quantitative in vivo data on plasma insulin and blood glucose levels over time were not available in the provided search results.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Biased signaling pathway of this compound at the GLP-1 receptor.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro cAMP Accumulation Assay
-
Objective: To quantify the ability of this compound to stimulate cAMP production in cells expressing the GLP-1R.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1 receptor.
-
Protocol:
-
Seed HEK293-hGLP-1R cells in a 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
-
Add varying concentrations of this compound or a reference agonist (e.g., GLP-1) to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Generate a dose-response curve and calculate the EC50 value.
-
In Vitro β-Arrestin Recruitment Assay
-
Objective: To assess the potential of this compound to induce the recruitment of β-arrestin to the activated GLP-1R.
-
Methodology: Commonly employed methods include Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.
-
Protocol (BRET example):
-
Co-transfect cells (e.g., HEK293) with constructs for GLP-1R fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Seed the transfected cells in a 96-well plate.
-
Add the BRET substrate (e.g., coelenterazine) to the wells.
-
Add varying concentrations of this compound or a reference agonist.
-
Measure the light emission at the donor and acceptor wavelengths using a microplate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission) and generate a dose-response curve.
-
In Vitro Intracellular Calcium Mobilization Assay
-
Objective: To determine if this compound stimulates an increase in intracellular calcium concentration upon GLP-1R activation.
-
Methodology: Use of a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Protocol:
-
Seed HEK293-hGLP-1R cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject varying concentrations of this compound or a reference agonist into the wells.
-
Continuously measure the change in fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence response.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the effect of this compound on glucose disposal and insulin secretion in response to an oral glucose challenge.
-
Animal Model: Humanized GLP-1R knock-in mice or other relevant rodent models.
-
Protocol:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound (e.g., 3 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage or intravenous injection) at a defined time before the glucose challenge.
-
At time zero, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations using a glucometer.
-
Centrifuge the blood samples to separate plasma and store for subsequent insulin analysis (e.g., using an ELISA kit).
-
Plot the blood glucose and plasma insulin concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance and insulin secretion.
-
Conclusion
This compound is a promising non-peptidic, biased GLP-1R agonist with a distinct mechanism of action that favors the cAMP signaling pathway, leading to glucose-dependent insulin secretion. The data presented in this guide highlight its potential as a novel therapeutic agent for type 2 diabetes. Further research and clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile in humans. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and drug development professionals working in this field.
References
The Biased Agonism of TT-OAD2 at the GLP-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity. The therapeutic effects of these agents are primarily mediated through the activation of the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). Upon activation, the GLP-1R initiates a cascade of intracellular signaling events, predominantly through the Gαs/cAMP pathway, which enhances glucose-stimulated insulin secretion. However, GLP-1R activation can also trigger other signaling pathways, including β-arrestin recruitment, which is often associated with receptor desensitization and gastrointestinal side effects. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, has emerged as a promising strategy to develop safer and more effective therapeutics. TT-OAD2, a non-peptide small molecule agonist of the GLP-1R, has been identified as a biased agonist, demonstrating a preference for the Gs/cAMP signaling pathway. This technical guide provides an in-depth overview of the biased agonism of this compound at the GLP-1 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Analysis of this compound's Biased Agonism
The biased signaling profile of this compound has been characterized through a series of in vitro assays, comparing its activity to the endogenous ligand, GLP-1. The data reveals that while this compound is a potent activator of the cAMP pathway, it exhibits significantly reduced or no activity in recruiting β-arrestin-1, mobilizing intracellular calcium, or inducing ERK1/2 phosphorylation.
Table 1: In Vitro Signaling Profile of this compound at the Human GLP-1 Receptor [1]
| Signaling Pathway | Parameter | This compound | GLP-1 |
| cAMP Accumulation | EC₅₀ (nM) | 5 | ~1 |
| Eₘₐₓ (% of GLP-1) | ~80% | 100% | |
| β-Arrestin-1 Recruitment | EC₅₀ (nM) | >10,000 | ~100 |
| Eₘₐₓ (% of GLP-1) | No detectable response | 100% | |
| Intracellular Ca²⁺ Mobilization | EC₅₀ (nM) | >10,000 | ~10 |
| Eₘₐₓ (% of GLP-1) | Minimal response at high concentrations | 100% | |
| ERK1/2 Phosphorylation | EC₅₀ (nM) | >10,000 | ~10 |
| Eₘₐₓ (% of GLP-1) | No detectable response | 100% |
Note: EC₅₀ and Eₘₐₓ values are estimated from dose-response curves presented in Zhao et al., 2020. All experiments were performed in HEK293A cells expressing the human GLP-1 receptor.[1]
Table 2: In Vivo Efficacy of this compound in Humanized GLP-1R Knock-in Mice [1]
| Treatment | Dose | Peak Plasma Insulin (ng/mL) |
| Vehicle | - | ~1 |
| This compound | 3 mg/kg (i.v.) | ~4 |
| GLP-1 | 10 µg/kg (i.v.) | ~4.5 |
Note: Data represents the peak insulin response during an intravenous glucose tolerance test (IVGTT).[1]
Signaling Pathways and Experimental Workflows
The biased agonism of this compound can be visualized through the distinct signaling cascades it initiates compared to the balanced signaling of GLP-1.
The experimental workflow to determine the biased agonism of a compound like this compound involves a series of in vitro functional assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK) 293A cells stably expressing the human GLP-1 receptor were used for all in vitro assays.[1]
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
cAMP Accumulation Assay
-
Principle: This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP) upon Gαs activation. A genetically encoded biosensor, such as the Exchange protein directly activated by cAMP (EPAC), which changes its fluorescence resonance energy transfer (FRET) signal upon cAMP binding, was utilized for kinetic measurements.
-
Protocol:
-
HEK293A-GLP-1R cells were seeded in 96-well plates.
-
Cells were transiently transfected with an EPAC-based BRET biosensor.
-
After 24-48 hours, the culture medium was replaced with a stimulation buffer.
-
Cells were stimulated with varying concentrations of this compound or GLP-1.
-
The BRET signal was measured over time using a plate reader. For endpoint assays, cells were incubated for a fixed time (e.g., 30 minutes) before measurement.
-
Data were normalized to the response of a maximal concentration of GLP-1.
-
β-Arrestin Recruitment Assay
-
Principle: This assay quantifies the recruitment of β-arrestin to the activated GLP-1R. The PathHunter assay, based on enzyme fragment complementation, is a common method.
-
Protocol:
-
HEK293A cells co-expressing the GLP-1R fused to a ProLink (PK) tag and β-arrestin-1 fused to an Enzyme Acceptor (EA) tag were used.
-
Cells were seeded in 96-well plates and incubated overnight.
-
The cells were then stimulated with different concentrations of this compound or GLP-1 for 60-90 minutes.
-
A detection reagent containing the substrate for the complemented enzyme was added.
-
The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, was measured using a luminometer.
-
Intracellular Calcium Mobilization Assay
-
Principle: This assay measures the transient increase in intracellular calcium concentration, which can be a downstream effect of GLP-1R activation, often through Gαq coupling.
-
Protocol:
-
HEK293A-GLP-1R cells were seeded in a 96-well plate.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
The plate was then placed in a fluorescence plate reader with an integrated liquid handling system.
-
Varying concentrations of this compound or GLP-1 were injected into the wells, and the fluorescence intensity was measured in real-time.
-
The peak fluorescence intensity following agonist addition was used to determine the response.
-
ERK1/2 Phosphorylation Assay
-
Principle: This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a downstream event in some GPCR signaling pathways. The AlphaScreen SureFire method is a sensitive, non-radioactive immunoassay.
-
Protocol:
-
HEK293A-GLP-1R cells were seeded in 96-well plates and serum-starved for 4-6 hours.
-
Cells were stimulated with various concentrations of this compound or GLP-1 for 5-10 minutes.
-
The stimulation was stopped by lysing the cells.
-
The cell lysate was transferred to a 384-well plate.
-
AlphaScreen acceptor beads conjugated to an antibody specific for phosphorylated ERK1/2 and donor beads conjugated to an antibody against total ERK1/2 were added.
-
After incubation in the dark, the plate was read on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of phosphorylated ERK1/2.
-
In Vivo Insulin Secretion Assay
-
Principle: This experiment assesses the ability of this compound to stimulate insulin secretion in a living organism in response to a glucose challenge.
-
Protocol:
-
Male humanized GLP-1R knock-in mice were used to ensure the relevance of the findings to the human receptor.
-
Mice were fasted overnight.
-
An intravenous catheter was placed for blood sampling and injections.
-
A baseline blood sample was taken.
-
This compound (3 mg/kg), GLP-1 (10 µg/kg), or vehicle was administered via intravenous injection.
-
Immediately following the drug administration, a bolus of glucose (intravenous glucose tolerance test - IVGTT) was injected.
-
Blood samples were collected at various time points post-glucose injection.
-
Plasma was separated, and insulin levels were measured using an ELISA kit.
-
Conclusion
This compound exemplifies the successful application of the biased agonism concept to the GLP-1 receptor. Its strong preference for the Gαs/cAMP pathway, coupled with a lack of β-arrestin recruitment and other G protein-mediated signaling, presents a unique pharmacological profile. This biased activity translates to in vivo efficacy in stimulating insulin secretion, highlighting the potential of this approach to develop novel therapeutics for metabolic diseases with an improved side-effect profile. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.
References
A Technical Guide to the Interaction of the Non-Peptide Agonist TT-OAD2 with the Transmembrane Domains of the GLP-1 Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), is a primary target for the treatment of type 2 diabetes. While peptide-based agonists have been successful, their limitations have driven the search for orally available, small-molecule alternatives. This document provides a detailed technical overview of the structural and functional interactions between TT-OAD2, a non-peptidic small-molecule agonist, and the transmembrane (TM) domains of the GLP-1R. We consolidate key quantitative data, detail the experimental protocols used for its characterization, and visualize the critical molecular interactions and signaling pathways.
Introduction: The Rationale for Small-Molecule GLP-1R Agonists
The GLP-1 receptor plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion.[1][2] Endogenous GLP-1 and its peptide analogues are effective therapies for type 2 diabetes but require injection, which can affect patient compliance.[1] Small-molecule, non-peptide agonists offer the potential for oral administration, representing a significant advancement in diabetes treatment.[1] this compound is an exemplar of such a compound, providing critical insights into how non-peptidic ligands can activate this complex receptor.[1] A pivotal study by Zhao et al. solved the cryogenic electron microscopy (cryo-EM) structure of this compound bound to the GLP-1R, revealing a novel mechanism of action distinct from that of endogenous peptide agonists.
Structural Basis of the this compound and GLP-1R Interaction
The high-resolution (3.0 Å) cryo-EM structure of the this compound-GLP-1R-Gₛ protein complex revealed an unprecedented binding mode for a GLP-1R agonist.
2.1. A Novel Binding Pocket in the Transmembrane Domain
Unlike GLP-1, which inserts its N-terminus deep into the core of the 7-TM bundle, this compound binds to a pocket located much higher up, near the extracellular side of the receptor. This binding site is formed by the extracellular ends of transmembrane helices 1, 2, 3, and 7 (TM1, TM2, TM3, TM7) and extracellular loops 1 and 2 (ECL1, ECL2).
Key features of the interaction include:
-
Conformation: this compound adopts a compact, "U-shaped" or "boomerang-like" conformation within the binding site.
-
Primary Interactions: The binding is characterized by extensive hydrophobic and π-π stacking interactions with residues in the TM bundle.
-
Lipid Interaction: Notably, the 3,4-dichloro-benzyl ring of this compound protrudes between TM2 and TM3 to interact directly with the lipid or detergent micelle, a feature that may explain its unique activation kinetics.
-
Receptor Reorganization: this compound binding induces a reorganization of ECL3 and the extracellular portions of TM6 and TM7, achieving an active receptor conformation without direct interaction in the deeper TM pocket used by peptide agonists.
Quantitative Pharmacology and Biased Agonism
This compound acts as a biased agonist, preferentially activating specific downstream signaling pathways. This is a direct consequence of the unique receptor conformation it stabilizes upon binding. The molecule is a potent agonist for Gₛ protein-mediated cAMP production but is significantly weaker at promoting intracellular calcium mobilization and shows no detectable recruitment of β-arrestin.
3.1. Signaling Profile
The signaling bias of this compound is a key characteristic. While GLP-1 robustly activates multiple pathways, this compound's activity is almost exclusively directed towards the Gₛ/cAMP pathway. This biased signaling may contribute to a different therapeutic profile, potentially reducing side effects associated with β-arrestin recruitment.
3.2. Potency and Efficacy Data
The following table summarizes the key quantitative parameters for this compound's activity at the human GLP-1 receptor, primarily in HEK293 cell systems.
| Parameter | Value | Pathway / Assay | Reference |
| EC₅₀ | 5 nM | cAMP Accumulation | |
| β-Arrestin-1 Recruitment | No detectable response | Functional Assay | |
| Intracellular Ca²⁺ Mobilization | Weak response | Functional Assay | |
| pERK1/2 | Weak response | Functional Assay | |
| In vivo Dosage (mice) | 3 mg/kg (IV) | Insulin Secretion (IVGTT) |
Detailed Experimental Protocols
The characterization of the this compound interaction with GLP-1R involved a combination of high-resolution structural biology and cellular pharmacology assays.
4.1. Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
This protocol provides a generalized workflow for determining the structure of the this compound-GLP-1R-Gₛ complex.
-
Protein Expression and Purification: The human GLP-1R and the heterotrimeric Gₛ protein components are individually expressed, typically using insect (e.g., Trichoplusia ni) and bacterial (E. coli) expression systems, respectively.
-
Complex Formation: The purified GLP-1R is solubilized in a detergent micelle (e.g., Lauryl Maltose Neopentyl Glycol). This compound is added in excess, followed by the addition of the purified, nucleotide-free Gₛ heterotrimer and a stabilizing nanobody (e.g., Nb35) to lock the complex in an active state.
-
Vitrification: The assembled complex solution is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, known as vitrification, traps the complexes in a random orientation within a thin layer of non-crystalline ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of movies are collected to capture images of the individual particles.
-
Image Processing: Movie frames are aligned to correct for beam-induced motion. Individual particle images are picked, classified into distinct 2D views, and then reconstructed into a 3D density map.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to achieve the best possible fit, resulting in the final high-resolution structure.
4.2. cAMP Accumulation Assay
This is a functional assay to measure the activation of the Gₛ signaling pathway.
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Stimulation: Cells are treated with varying concentrations of this compound (or a control agonist like GLP-1) and incubated for a specified time at 37°C.
-
Cell Lysis and Detection: Following incubation, cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The signal is converted to cAMP concentration. Data are plotted as a dose-response curve, and the EC₅₀ value is calculated using a nonlinear regression model.
4.3. β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin.
-
Assay Principle: Commonly uses enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). In the PathHunter model, the GPCR is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment.
-
Cell Culture: A cell line (e.g., CHO-K1) stably co-expressing the tagged GLP-1R and β-arrestin constructs is used.
-
Compound Stimulation: Cells are plated and treated with a concentration range of this compound or a control ligand.
-
Detection: Upon ligand-induced interaction of GLP-1R and β-arrestin, the enzyme fragments complement, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.
-
Data Analysis: The luminescent signal is read on a plate reader. The dose-response data is analyzed to determine potency (EC₅₀) and efficacy relative to a control agonist. For this compound, no significant signal is detected.
Conclusion and Implications for Drug Discovery
The structural and pharmacological data on this compound's interaction with the GLP-1R transmembrane domain provide a transformative blueprint for the rational design of non-peptide agonists. The discovery of a novel, allosteric binding site that effectively activates the receptor and promotes biased signaling opens new avenues for developing orally bioavailable drugs for type 2 diabetes. This work underscores that small molecules can achieve agonism through binding modes that are fundamentally different from those of endogenous peptide ligands, offering a pathway to fine-tune signaling outcomes and potentially improve the therapeutic index of future medicines.
References
Early-Stage Research on TT-OAD2 for Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT-OAD2 is a preclinical, orally available, small-molecule, allosteric agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed as a potential treatment for type 2 diabetes, this compound exhibits biased signaling, preferentially activating the Gs/cAMP pathway over β-arrestin recruitment.[1][3] This biased agonism is a key feature of its design, aiming to elicit the therapeutic glucoregulatory effects of GLP-1R activation while potentially mitigating some of the gastrointestinal side effects associated with less biased GLP-1R agonists.[3] This document provides a comprehensive overview of the early-stage, preclinical research on this compound, summarizing available in vitro and in vivo data, detailing experimental methodologies, and visualizing key pathways and workflows. Although this compound did not advance to clinical trials, the study of its unique mechanism of action provides valuable insights for the development of future non-peptidic, biased GLP-1R agonists.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its receptor, the GLP-1R, is a well-established target for the treatment of type 2 diabetes. While injectable peptide-based GLP-1R agonists are highly effective, the development of orally bioavailable small-molecule agonists remains a significant goal to improve patient compliance. This compound emerged as a promising non-peptidic candidate, demonstrating a unique mode of action as a biased allosteric agonist. This guide synthesizes the publicly available preclinical data on this compound to serve as a technical resource for researchers in the field of diabetes and GPCR drug discovery.
Mechanism of Action
This compound functions as a partial, allosteric agonist of the GLP-1R with pronounced signaling bias. Unlike the endogenous ligand GLP-1, which activates multiple downstream signaling pathways, this compound selectively activates the Gs protein-mediated cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. It demonstrates minimal activation of calcium (Ca2+) mobilization and the ERK1/2 pathway, and does not recruit β-arrestin 1. This biased signaling profile is thought to be responsible for its insulinotropic effects while potentially offering a better tolerability profile.
Signaling Pathway Diagram
Caption: Biased signaling pathway of this compound at the GLP-1 receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC₅₀ | 5 nM | HEK293A | GLP-1R Agonism | |
| cAMP Accumulation | Partial Agonist | HEK293A | cAMP Assay | |
| Intracellular Ca²⁺ Mobilization | Minimal Activation | HEK293A | Calcium Assay | |
| β-Arrestin 1 Recruitment | No Recruitment | HEK293A | β-Arrestin Assay | |
| ERK1/2 Phosphorylation | Minimal Activation | HEK293A | pERK1/2 Assay |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Dose | Route | Effect | Reference |
| Mouse | Humanized GLP-1R Knock-in | 3 mg/kg | Intravenous | Insulinotropic Effects |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route | Reference |
| Pharmacokinetic Profile | Described as "promising" but no quantitative data available in public domain. | Not Specified | Not Specified |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are outlined below. These are based on standard methodologies and information from the cited literature.
In Vitro Assays in HEK293A Cells
Caption: General workflow for in vitro characterization of this compound.
-
Cell Line: All experiments were performed in HEK293A cells expressing the human GLP-1 receptor.
-
cAMP Accumulation Assay:
-
HEK293A cells expressing GLP-1R were seeded in 96-well plates.
-
Cells were stimulated with varying concentrations of this compound or a reference agonist (e.g., GLP-1).
-
Intracellular cAMP levels were measured using a suitable assay kit, such as a LANCE Ultra cAMP kit or a BRET-based biosensor like EPAC.
-
Data were normalized to the response of a positive control (e.g., forskolin) and vehicle.
-
-
Intracellular Calcium Mobilization Assay:
-
HEK293A-GLP-1R cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were treated with this compound or a control compound.
-
Changes in intracellular calcium concentration were monitored using a fluorescence plate reader.
-
-
β-Arrestin Recruitment Assay:
-
HEK293A cells were co-transfected with GLP-1R and a β-arrestin fusion protein (e.g., β-arrestin-1-Rluc8).
-
Ligand-induced recruitment was measured using a bioluminescence resonance energy transfer (BRET) assay.
-
The BRET signal was monitored over time following the addition of this compound or a reference agonist.
-
-
ERK1/2 Phosphorylation Assay:
-
HEK293A-GLP-1R cells were serum-starved prior to the experiment.
-
Cells were stimulated with this compound or a control for a specified time.
-
The levels of phosphorylated ERK1/2 were quantified using an immunoassay, such as AlphaScreen SureFire.
-
In Vivo Intravenous Glucose Tolerance Test (IVGTT)
-
Animal Model: Male humanized GLP-1R knock-in (KI) and GLP-1R knockout (KO) mice were used to assess the target-specific effects of this compound.
-
Procedure:
-
Mice were fasted overnight prior to the experiment.
-
A baseline blood sample was collected.
-
This compound (3 mg/kg), GLP-1 (10 µg/kg as a positive control), or vehicle was administered via intravenous injection.
-
Immediately following the compound administration, a glucose bolus was administered intravenously.
-
Blood samples were collected at various time points post-glucose administration.
-
Plasma insulin levels were measured using an appropriate immunoassay (e.g., ELISA).
-
Conclusion
This compound represents an important step in the development of non-peptidic, orally available GLP-1R agonists. Its distinct pharmacological profile as a biased allosteric agonist provides a valuable case study for understanding the structure-activity relationships of small molecules targeting the GLP-1R. While this compound itself did not progress to clinical development, the insights gained from its preclinical characterization, particularly regarding biased agonism and allosteric modulation, continue to inform the design of next-generation therapies for type 2 diabetes and other metabolic diseases. Further research in this area holds the promise of delivering highly effective and well-tolerated oral treatments for these prevalent conditions.
References
Methodological & Application
Application Notes and Protocols for Measuring cAMP Response to TT-OAD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TT-OAD2, a non-peptide, biased agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), in cyclic AMP (cAMP) measurement assays. This compound selectively activates the Gs-protein signaling pathway, leading to an increase in intracellular cAMP levels, with minimal recruitment of β-arrestin or induction of calcium release.[1][2][3] This makes it a valuable tool for studying biased agonism and for the development of novel therapeutics for type 2 diabetes.[3][4]
This document outlines two primary methods for quantifying the cAMP response to this compound: a live-cell imaging assay using a genetically encoded fluorescent biosensor and a plate-based luminescence assay.
Signaling Pathway of this compound at the GLP-1 Receptor
This compound acts as an agonist at the GLP-1R, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
This compound signaling pathway at the GLP-1R.
Protocol 1: Live-Cell cAMP Measurement Using a Fluorescent Biosensor
This protocol utilizes a genetically encoded fluorescent biosensor, such as cADDis (cAMP Difference Detector in situ) or an EPAC-based FRET sensor, to monitor real-time changes in cAMP levels in living cells upon stimulation with this compound. These sensors exhibit a change in fluorescence intensity or Förster Resonance Energy Transfer (FRET) upon binding to cAMP.
Experimental Workflow
Workflow for live-cell fluorescent cAMP assay.
Detailed Methodology
1. Cell Culture and Transfection:
-
Culture HEK293 cells stably expressing the human GLP-1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
For transient transfection, use a suitable transfection reagent to introduce the plasmid encoding the cAMP biosensor (e.g., pGloSensor™-22F cAMP Plasmid) into the cells.
2. Cell Seeding:
-
24 hours post-transfection, detach the cells and seed them into a 96-well, black, clear-bottom imaging plate at a density of 25,000-50,000 cells per well.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
3. Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Place the plate in a fluorescence plate reader equipped with an injector and incubator.
-
Acquire a baseline fluorescence reading for 2-5 minutes.
-
Inject 20 µL of this compound solution (at 5x the final desired concentration) into the wells. For a dose-response curve, use a range of concentrations from 10 pM to 10 µM.
-
Include control wells with a known GLP-1R agonist (e.g., GLP-1) and a vehicle control (e.g., DMSO).
-
Continue to measure the fluorescence kinetically for 15-30 minutes.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by dividing ΔF by the initial fluorescence (F0) to get ΔF/F0.
-
Plot the ΔF/F0 against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Quantitative Data Summary
| Compound | EC50 (nM) | Maximum Response (% of GLP-1) |
| GLP-1 (control) | ~1 | 100% |
| This compound | ~5 | ~95% |
| Vehicle | No response | 0% |
| Note: These are representative values. Actual results may vary depending on the specific cell line and assay conditions. |
Protocol 2: Lysis-Based Luminescent cAMP Assay
This protocol describes an endpoint assay using a kit such as the cAMP-Glo™ Assay (Promega). This assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in ATP, which is then quantified using a luciferase-based reaction. The resulting luminescence is inversely proportional to the cAMP concentration.
Experimental Workflow
Workflow for lysis-based luminescent cAMP assay.
Detailed Methodology
1. Cell Seeding:
-
Seed HEK293 cells expressing GLP-1R in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should range from 10 pM to 10 µM.
-
Add 20 µL of the this compound dilutions to the respective wells. Include wells for a positive control (e.g., GLP-1) and a vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay:
-
Add 40 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 80 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Generate a cAMP standard curve according to the kit protocol.
-
Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Quantitative Data Summary
| Compound | EC50 (nM) | Max. cAMP concentration (nM) |
| GLP-1 (control) | ~1 | ~80 |
| This compound | ~5 | ~75 |
| Vehicle | No significant increase | ~2 |
| Note: These are representative values. Actual results will depend on the cell number, incubation time, and specific assay kit used. |
Conclusion
Both the live-cell fluorescent biosensor assay and the lysis-based luminescent assay are robust methods for quantifying the dose-dependent increase in intracellular cAMP mediated by this compound. The choice of assay will depend on the specific experimental needs. The live-cell assay provides real-time kinetic data, which can be valuable for studying the dynamics of GPCR signaling. The lysis-based assay is an endpoint measurement that is well-suited for high-throughput screening of compound libraries. By following these detailed protocols, researchers can effectively characterize the pharmacological properties of this compound and other GLP-1R agonists.
References
Application Notes: Investigating the Effects of TT-OAD2 on ERK1/2 Phosphorylation
Introduction
TT-OAD2 is a non-peptide, small-molecule agonist for the glucagon-like peptide-1 receptor (GLP-1R) with an EC50 of 5 nM.[1][2] The GLP-1R is a Class B G-protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a primary target for the treatment of type 2 diabetes and obesity.[3][4][5] Upon activation by its endogenous ligand GLP-1, the receptor stimulates multiple downstream signaling pathways, including the production of cyclic AMP (cAMP), intracellular calcium mobilization, and the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Interestingly, this compound exhibits biased agonism. While it potently stimulates the Gs/cAMP pathway, it demonstrates little to no activity on other pathways. Furthermore, studies have shown that this compound acts as an inhibitor of GLP-1-mediated ERK1/2 phosphorylation (pERK1/2) in a concentration-dependent manner. This suggests that this compound biases the receptor's signaling away from the ERK1/2 pathway, a characteristic that may be leveraged to develop novel therapeutics with improved side-effect profiles.
These application notes provide detailed protocols for researchers to study and quantify the inhibitory effects of this compound on endogenous ligand-induced pERK1/2 levels in a cellular context using Western blotting and immunofluorescence.
Signaling Pathway Overview
The diagram below illustrates the biased agonism of this compound at the GLP-1 receptor. The endogenous ligand GLP-1 activates both the Gs/cAMP pathway and the β-arrestin/ERK1/2 pathway. This compound, however, preferentially activates the Gs/cAMP pathway while inhibiting GLP-1-mediated activation of the ERK1/2 cascade.
General Experimental Workflow
The general workflow for assessing the impact of this compound on pERK1/2 involves cell culture, treatment with the relevant compounds, cell lysis for protein extraction or fixation for imaging, and subsequent analysis.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a Western blot experiment designed to measure the inhibitory effect of this compound on GLP-1-stimulated ERK1/2 phosphorylation. Data is presented as the ratio of phosphorylated ERK1/2 to total ERK1/2, normalized to the vehicle control.
| Treatment Group | Concentration | pERK1/2 / Total ERK1/2 Ratio (Normalized Fold Change) | Standard Deviation |
| Vehicle (DMSO) | - | 1.0 | ± 0.15 |
| GLP-1 | 100 nM | 8.5 | ± 0.9 |
| This compound | 1 µM | 1.2 | ± 0.2 |
| GLP-1 + this compound | 100 nM + 10 µM | 2.1 | ± 0.4 |
| MEK Inhibitor (U0126) | 10 µM | 0.2 | ± 0.05 |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of pERK1/2 Inhibition
This protocol details the measurement of pERK1/2 levels in cell lysates following treatment. It is adapted from standard Western blotting procedures for GPCR signaling.
A. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing GLP-1R
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Buffers: PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors, Laemmli Sample Buffer, Transfer Buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Other: PVDF membrane, SDS-PAGE gels, protein assay kit (e.g., BCA).
B. Procedure
-
Cell Culture and Treatment:
-
Seed HEK293-GLP1R cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 6-12 hours to reduce basal pERK levels.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate cells with GLP-1 (e.g., 100 nM) for 5-10 minutes at 37°C. This time frame typically captures the peak of ERK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Lyse cells on ice by adding 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and add Laemmli buffer. Denature by boiling at 95°C for 5 minutes.
-
Load 10-20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 - 1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 - 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the same membrane must be probed for total ERK1/2.
-
Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and repeat the immunoblotting steps (4 and 5) using an anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both pERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pERK1/2 to total ERK1/2 for each sample to normalize for loading differences.
-
Compare the normalized ratios across different treatment conditions.
-
Protocol 2: Immunofluorescence Analysis of pERK1/2
This protocol allows for the visualization of pERK1/2 levels and its subcellular localization.
A. Materials and Reagents
-
Cell Line and Culture Medium (as above)
-
Glass coverslips, multi-well plates
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS.
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:200 - 1:400 dilution).
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI solution.
-
Mounting Medium: Antifade mounting medium.
B. Procedure
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips to achieve 60-70% confluency at the time of fixation.
-
Culture overnight, then serum-starve as described in Protocol 1.
-
Perform treatments (vehicle, this compound, GLP-1) as described previously.
-
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15-20 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary anti-p-ERK antibody in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer, add to the cells, and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate cells with DAPI solution for 5-10 minutes to counterstain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Capture images using consistent settings for all treatment groups.
-
Quantify the mean fluorescence intensity of pERK1/2 staining per cell using analysis software.
-
Compare the intensity across different treatment conditions. Confocal microscopy can also reveal changes in the nuclear versus cytoplasmic localization of pERK1/2.
-
References
Application Notes and Protocols for In Vivo Administration of TT-OAD2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-OAD2, also known as TTP273, is a non-peptide, orally bioavailable, small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). As a biased agonist, this compound preferentially activates the Gs protein-cAMP signaling pathway with minimal recruitment of β-arrestin.[1][2] This biased agonism is of interest for the treatment of type 2 diabetes, as it may offer therapeutic benefits on glycemic control and body weight with a reduced side-effect profile, such as nausea and vomiting, which can be associated with less biased GLP-1R agonists.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models, summarizing available quantitative data and detailing relevant experimental protocols.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the GLP-1R, a G-protein coupled receptor. Upon binding, it primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade in pancreatic β-cells enhances glucose-stimulated insulin secretion.[3] Unlike the endogenous ligand GLP-1, this compound shows significantly less engagement of the β-arrestin pathway, which is linked to receptor desensitization and some of the gastrointestinal side effects of GLP-1R agonists.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound at the GLP-1 receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | Dose | Duration | Key Findings | Reference |
| Humanized GLP-1R Knock-in | Intravenous (IV) | 3 mg/kg | Acute | Induced plasma insulin during an intravenous glucose tolerance test (IVGTT). | |
| C57BL/6 | Oral (PO) | Not Specified | Acute | Dose-dependent reduction in glucose levels during an oral glucose tolerance test (OGTT). | |
| ob/ob | Oral (PO) | Not Specified | 14 days | Reduction in blood glucose and body weight. |
Note: Specific doses for oral administration and the magnitude of effects in the C57BL/6 and ob/ob models are not publicly available in the reviewed literature.
Experimental Protocols
Detailed protocols for common in vivo assays used to evaluate the efficacy of GLP-1R agonists like this compound are provided below. These are generalized protocols and may require optimization for specific experimental designs.
Protocol 1: Oral Gavage Administration in Mice
This protocol is suitable for the acute or chronic oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specified formulation)
-
Gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. The specific formulation for this compound/TTP273 is not publicly detailed; therefore, vehicle scouting may be necessary.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 ml/kg).
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.
-
Dispense the calculated volume of the this compound solution.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
-
Experimental Workflow: Oral Administration and Efficacy Testing
Caption: General workflow for oral administration of this compound and subsequent efficacy evaluation.
Protocol 2: Intravenous Injection in Mice
This protocol is suitable for the acute administration of this compound to assess rapid pharmacodynamic effects.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or other appropriate vehicle for injection
-
Insulin syringes (28-31 gauge)
-
Restraining device for mice (optional)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the final desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the concentration would be 0.75 mg/ml).
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Weigh each mouse to calculate the precise injection volume.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device or hold it securely.
-
Swab the tail with 70% ethanol to clean the injection site and improve vein visibility.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the effect of this compound on glucose disposal.
Materials:
-
Glucose solution (e.g., 20% w/v in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
-
Capillary tubes or other blood collection devices
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize mice to handling and the experimental procedure for several days prior to the test.
-
Fast the mice for 6-8 hours before the glucose challenge. Water should be available ad libitum.
-
-
Baseline Measurements and this compound Administration:
-
Administer this compound at the desired dose and route (e.g., oral gavage 60 minutes prior to the glucose challenge).
-
Just before the glucose injection, take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
-
Glucose Challenge:
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at specified time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.
-
Protocol 4: Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity.
Materials:
-
Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
Procedure:
-
Fasting and Baseline Measurement:
-
Fast mice for 4-6 hours.
-
Administer this compound at the desired dose and route at a predetermined time before the insulin challenge.
-
Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
-
Insulin Challenge:
-
Administer insulin via IP injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from tail vein blood at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
-
Data Analysis:
-
Plot blood glucose levels as a percentage of the baseline value over time.
-
Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.
-
Discussion and Considerations
The available preclinical data suggest that this compound is a promising oral agent for the treatment of type 2 diabetes. A key finding is the differential effect on food intake between oral and intravenous administration, highlighting the potential importance of a gut-restricted or portal vein-exposed mechanism of action for the anorectic effects of this compound. This suggests that the route of administration is a critical variable to consider when designing in vivo studies with this compound.
When planning experiments, it is crucial to carefully select the appropriate mouse model. While C57BL/6 mice are suitable for initial tolerance tests, models of obesity and diabetes, such as diet-induced obese (DIO) mice or genetically modified models like the ob/ob or db/db mice, are more relevant for assessing the therapeutic potential of this compound.
The lack of publicly available pharmacokinetic data for this compound in mice necessitates careful dose selection and study design. It is recommended to perform initial dose-ranging studies to determine the optimal dose for the desired biological effect. Furthermore, the formulation for oral delivery is a critical and currently undisclosed parameter that will significantly impact bioavailability and efficacy. Researchers will need to develop and validate a suitable vehicle for their studies.
Conclusion
This compound/TTP273 is a GLP-1R agonist with a unique, biased signaling profile that has shown promise in preclinical mouse models. The provided protocols offer a foundation for researchers to conduct in vivo studies to further elucidate the therapeutic potential of this compound. Future research should aim to establish a more complete pharmacokinetic and pharmacodynamic profile of this compound, including the investigation of different oral formulations and dosing regimens in relevant disease models.
References
The Use of TT-OAD2 in Glucose Tolerance Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-OAD2 is a novel, orally bioavailable, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). As a GLP-1R agonist, this compound mimics the action of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. This compound exhibits biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment, which may contribute to its favorable gastrointestinal side effect profile observed in clinical studies. These characteristics make this compound and its successors, such as TTP273, promising therapeutic candidates for the management of type 2 diabetes mellitus.
This document provides detailed application notes and protocols for the use of this compound in glucose tolerance tests, a critical experimental procedure for evaluating the efficacy of anti-diabetic agents. The protocols are based on preclinical and clinical studies of this compound and its related compounds.
Mechanism of Action: GLP-1 Receptor Activation
This compound acts as an allosteric agonist to the GLP-1 receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway activated by this compound is the Gαs-adenylyl cyclase pathway, resulting in an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion.
Figure 1. Simplified signaling pathway of this compound via the GLP-1 receptor.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of orally administered this compound on glucose tolerance in a mouse model.
Materials:
-
This compound (or its analog TTP273)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Before treatment, measure baseline blood glucose levels (t= -60 min) from the tail vein.
-
Drug Administration: Administer this compound or vehicle orally via gavage. A typical dose range for preclinical studies with related compounds has been in the order of 25-100 mg/kg.[1] The administration should occur 60 minutes prior to the glucose challenge.
-
Glucose Challenge: At t=0 min, administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Figure 2. Experimental workflow for the mouse Oral Glucose Tolerance Test.
Clinical Evaluation: Meal Challenge Test in Human Subjects
In clinical settings, a meal challenge test is often used to assess the effect of a drug on post-prandial glucose control. This provides a more physiologically relevant assessment than a pure glucose challenge.
Study Design (based on Phase 1b/2a trials of related compounds):
-
Participants: Patients with type 2 diabetes mellitus.
-
Intervention: Oral administration of this compound (e.g., 150 mg once or twice daily) or placebo.[2][3]
-
Duration: Studies have ranged from 14 days to 12 weeks.[2][4]
-
Primary Endpoint: Change from baseline in HbA1c.
-
Secondary Endpoints: Changes in fasting plasma glucose and post-prandial glucose levels following a standardized meal challenge.
Meal Challenge Protocol (Example):
-
Fasting: Participants fast overnight.
-
Baseline Samples: Collect fasting blood samples for glucose and insulin analysis.
-
Drug Administration: Participants receive their assigned dose of this compound or placebo.
-
Standardized Meal: After a specified time following drug administration, participants consume a standardized meal.
-
Post-Prandial Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after the meal to measure glucose and insulin levels.
-
Data Analysis: Compare the post-prandial glucose and insulin profiles between the this compound and placebo groups.
Data Presentation
The following tables present hypothetical but representative data based on the expected outcomes from preclinical and clinical studies with this compound and its analogs.
Table 1: Effect of Oral this compound on Oral Glucose Tolerance Test in Mice
| Time (minutes) | Vehicle (Blood Glucose, mg/dL) | This compound (50 mg/kg) (Blood Glucose, mg/dL) |
| -60 (Baseline) | 105 ± 5 | 103 ± 6 |
| 0 (Glucose) | - | - |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 450 ± 30 | 350 ± 25 |
| 60 | 380 ± 28 | 250 ± 22 |
| 90 | 250 ± 20 | 180 ± 15 |
| 120 | 150 ± 12 | 120 ± 10 |
| AUC (mg/dL*min) | 35,000 ± 2,500 | 25,000 ± 2,000 |
Table 2: Change from Baseline in Glycemic Parameters in a 12-Week Human Study
| Parameter | Placebo | This compound (150 mg once daily) |
| HbA1c (%) | +0.2 ± 0.1 | -0.9 ± 0.2 |
| Fasting Plasma Glucose (mg/dL) | +5 ± 3 | -25 ± 5 |
| Post-Prandial Glucose AUC (mg/dL*h) | +10 ± 5 | -50 ± 8 |
Conclusion
This compound represents a significant advancement in the development of oral therapies for type 2 diabetes. The protocols outlined in this document provide a framework for evaluating the efficacy of this compound and similar compounds in both preclinical and clinical settings. The expected outcomes, characterized by improved glucose tolerance and reductions in key glycemic parameters, underscore the therapeutic potential of this novel GLP-1R agonist. Further research and clinical trials are warranted to fully elucidate the long-term benefits and safety profile of this compound.
References
Application Notes: β-Arrestin Recruitment Assays with TT-OAD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-OAD2 is a non-peptide, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a class B G-protein coupled receptor (GPCR) that is a key target in the treatment of type 2 diabetes and obesity.[1][2][3] Unlike the endogenous peptide agonist GLP-1, which activates multiple downstream signaling pathways, this compound exhibits significant biased agonism.[1][4] It preferentially activates the Gs/cAMP pathway, which is responsible for stimulating insulin secretion, while showing little to no recruitment of β-arrestin. This biased signaling profile is of considerable interest in drug development, as it may offer a way to maximize therapeutic efficacy while minimizing adverse effects associated with β-arrestin-mediated signaling, such as receptor desensitization and internalization.
These application notes provide a detailed protocol for assessing the β-arrestin recruitment profile of this compound and other GLP-1R agonists. The provided methodologies and data will enable researchers to characterize the signaling bias of novel compounds targeting GLP-1R.
Signaling Pathway: GLP-1R Activation and Biased Agonism
GPCRs, upon agonist binding, can initiate signals through two major pathways: G-protein-dependent signaling and β-arrestin-dependent signaling. In the context of the GLP-1R, the endogenous ligand GLP-1 activates both pathways. The Gs-protein pathway leads to the production of cyclic AMP (cAMP) and subsequent insulin secretion. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.
This compound, as a biased agonist, selectively activates the Gs-protein pathway while minimally engaging the β-arrestin pathway. This is in contrast to balanced agonists that recruit both G-proteins and β-arrestins.
Data Presentation: β-Arrestin Recruitment at the GLP-1R
The following table summarizes the β-arrestin recruitment properties of this compound in comparison to other known GLP-1R agonists. The data is presented as EC50 (the half-maximal effective concentration) and Emax (the maximum response).
| Compound | Assay Type | β-Arrestin Isoform | EC50 (nM) | Emax (%) (relative to control) | Reference |
| This compound | Not specified | β-Arrestin-1 | Not Detectable | Not Detectable | |
| Danuglipron | Not specified | β-Arrestin-2 | 490 | 36 | |
| Exenatide | Not specified | β-Arrestin-2 | 9.0 | 75 | |
| Liraglutide | Not specified | β-Arrestin-2 | 20 | 99 | |
| GLP-1 | BRET | β-Arrestin-2 | Varies | Full agonist |
Experimental Protocols
Two common methods for measuring β-arrestin recruitment are Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC) assays, such as the PathHunter® assay by DiscoverX.
Experimental Workflow: β-Arrestin Recruitment Assay
Protocol 1: PathHunter® β-Arrestin Assay (EFC-based)
This protocol is adapted from the general principles of the DiscoverX PathHunter assay.
1. Materials:
-
PathHunter® CHO-K1 GLP-1R β-Arrestin cell line (or equivalent)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics)
-
This compound and control agonists (e.g., GLP-1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96- or 384-well cell culture plates
-
Luminometer
2. Cell Preparation:
-
Culture the PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the assay buffer at the desired concentration.
-
Dispense the cell suspension into the wells of the microplate.
3. Compound Preparation:
-
Prepare a stock solution of this compound and control agonists in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the assay buffer to generate a range of concentrations for the dose-response curve.
4. Assay Procedure:
-
Add the diluted compounds to the wells containing the cells. Include wells with vehicle control (e.g., DMSO in assay buffer) for baseline measurement.
-
Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.
-
Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
5. Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all other measurements.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol outlines a general BRET assay for β-arrestin recruitment.
1. Materials:
-
HEK293 cells
-
Expression plasmids for GLP-1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
Transfection reagent
-
This compound and control agonists
-
BRET substrate (e.g., coelenterazine h)
-
White, solid-bottom 96-well cell culture plates
-
BRET-compatible plate reader
2. Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the GLP-1R-Rluc and β-arrestin-YFP plasmids using a suitable transfection reagent.
-
24 hours post-transfection, harvest the cells and seed them into the wells of the microplate.
-
Incubate the cells for another 24 hours.
3. Assay Procedure:
-
Prepare serial dilutions of this compound and control agonists in assay buffer.
-
Carefully remove the culture medium from the wells and replace it with the assay buffer containing the different concentrations of the compounds.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
The provided protocols and data demonstrate that this compound is a highly biased agonist of the GLP-1R, potently activating the Gs/cAMP pathway with negligible recruitment of β-arrestin. The β-arrestin recruitment assays described are essential tools for characterizing the pharmacological profile of novel GLP-1R agonists and for identifying compounds with desired biased signaling properties. The use of such assays will continue to be critical in the development of next-generation therapeutics for metabolic diseases with improved efficacy and tolerability.
References
Troubleshooting & Optimization
TT-OAD2 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TT-OAD2. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 110 mg/mL (118.31 mM).[1] For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years.[2]
-
In Solvent (DMSO): Store at -80°C for up to 1 year or -20°C for up to 1 month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is significantly lower than in DMSO. Try diluting to a lower final concentration.
-
Use a co-solvent: For in vivo experiments, specific formulations with co-solvents like PEG300 and Tween-80 are necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Gentle warming and sonication: In some cases, gentle warming or brief sonication can help dissolve small precipitates. However, prolonged exposure to heat should be avoided to prevent degradation.
Q4: Is this compound stable in aqueous solutions for long-term experiments?
A4: The stability of this compound in aqueous buffers over extended periods has not been extensively reported in publicly available literature. It is recommended to prepare fresh dilutions for each experiment. If long-term incubation is necessary, a stability study in your specific experimental buffer is advised.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 110 mg/mL (118.31 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (2.96 mM) | Clear solution suitable for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (2.96 mM) | Clear solution suitable for in vivo use. |
Stability Information
This table provides a summary of the storage recommendations for this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
| In Solvent (DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol describes a standard method to determine the thermodynamic solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., PBS, cell culture media)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar to agitate the mixture.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, let the vial stand to allow the excess solid to settle.
-
Carefully remove the supernatant and centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Assessment of this compound Stability in Solution
This protocol provides a framework for evaluating the stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution in DMSO
-
Solution of interest (e.g., aqueous buffer, cell culture media)
-
Storage containers (e.g., HPLC vials)
-
Incubator or water bath set to the desired temperature
-
HPLC system
Procedure:
-
Prepare a solution of this compound in the desired buffer at the target concentration.
-
Aliquot the solution into multiple vials for analysis at different time points.
-
Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if the compound is light-sensitive.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis.
-
Analyze the sample by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
Visualizations
This compound Signaling Pathway
This compound is a non-peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that plays a key role in glucose homeostasis.
Caption: this compound activates the GLP-1R signaling cascade.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Optimizing TT-OAD2 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TT-OAD2, a non-peptide GLP-1 receptor agonist, in in vitro settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the successful optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) with an EC50 of 5 nM.[1][2][3][4] It functions as a biased agonist, primarily activating the Gs/cAMP signaling pathway with minimal to no recruitment of β-arrestin or activation of the calcium mobilization and ERK1/2 phosphorylation pathways.[5] This biased agonism makes it a valuable tool for studying the specific effects of cAMP-mediated GLP-1R signaling.
Q2: What is a typical effective concentration range for this compound in in vitro cell-based assays?
A2: A common concentration range for this compound in in vitro experiments, such as in HEK293A cells, is 0-10 μM. However, the optimal concentration will be cell-type and assay-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare a stock solution of this compound in a solvent like DMSO. Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I test the activity of this compound?
A4: this compound activity can be assessed in any cell line that endogenously or recombinantly expresses the GLP-1 receptor. HEK293 cells stably expressing the human GLP-1R are a commonly used model. Other suitable cell lines include CHO-K1 and MIN6 cells.
Troubleshooting Guides
cAMP Accumulation Assays
| Problem | Possible Cause(s) | Solution(s) |
| High background signal | 1. Constitutive receptor activity in the cell line. 2. High concentration of phosphodiesterase (PDE) inhibitor. | 1. Use a cell line with lower receptor expression or a different parental cell line. 2. Titrate the PDE inhibitor to the lowest effective concentration. |
| Low signal-to-noise ratio | 1. Suboptimal this compound concentration. 2. Insufficient incubation time. 3. Low receptor expression. | 1. Perform a full dose-response curve for this compound. 2. Optimize the stimulation time (e.g., 15, 30, 60 minutes). 3. Confirm GLP-1R expression via qPCR or Western blot. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
Calcium Mobilization Assays
| Problem | Possible Cause(s) | Solution(s) |
| No or weak signal | 1. This compound is a biased agonist with little to no effect on calcium mobilization. 2. Low receptor expression. 3. Issues with the calcium indicator dye. | 1. This is the expected result for this compound. Use a known GLP-1R agonist that induces calcium flux as a positive control. 2. Verify GLP-1R expression. 3. Ensure proper dye loading and check for photobleaching. |
| High background fluorescence | 1. Autofluorescence from the compound or media. 2. Cell death leading to dye leakage. | 1. Test the fluorescence of this compound and media alone. 2. Check cell viability before and after the assay. |
| Inconsistent responses | 1. Uneven dye loading. 2. Fluctuation in temperature. | 1. Ensure homogenous mixing of the dye solution and consistent incubation times. 2. Maintain a stable temperature throughout the experiment. |
ERK1/2 Phosphorylation (Western Blot)
| Problem | Possible Cause(s) | Solution(s) |
| No or weak p-ERK signal | 1. This compound does not significantly induce ERK1/2 phosphorylation. 2. Suboptimal antibody concentration. 3. Phosphatase activity during cell lysis. | 1. This is the expected outcome. Use a positive control agonist known to activate the MAPK/ERK pathway. 2. Titrate the primary antibody concentration. 3. Always include phosphatase inhibitors in your lysis buffer. |
| High background | 1. Primary antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. | 1. Reduce the primary antibody concentration. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 3. Increase the number and duration of wash steps. |
| Multiple non-specific bands | 1. Primary antibody is not specific. 2. Protein degradation. | 1. Use a well-validated antibody for p-ERK1/2. 2. Add protease inhibitors to the lysis buffer and keep samples on ice. |
β-Arrestin Recruitment Assays
| Problem | Possible Cause(s) | Solution(s) |
| No signal | 1. This compound does not recruit β-arrestin. 2. Low expression of β-arrestin or the tagged receptor. | 1. This is the expected result for this biased agonist. Use a known β-arrestin recruiting agonist as a positive control. 2. Verify the expression of all assay components. |
| High background | 1. Constitutive receptor activity. 2. Non-specific binding of assay components. | 1. Use a cell line with tightly controlled receptor expression. 2. Optimize assay conditions, such as incubation times and reagent concentrations. |
| Assay window is small | 1. Suboptimal agonist concentration. 2. Insufficient incubation time. | 1. Perform a dose-response curve with a positive control agonist. 2. Optimize the incubation time for maximal signal. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| EC50 (GLP-1R) | 5 nM | |
| In Vitro Concentration Range | 0 - 10 µM (in HEK293A cells) | |
| Primary Signaling Pathway | Gs/cAMP | |
| β-Arrestin Recruitment | Little to none | |
| Calcium Mobilization | Little to none | |
| ERK1/2 Phosphorylation | Little to none | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Seeding: Seed GLP-1R expressing cells (e.g., HEK293-hGLP1R) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., GLP-1 peptide) and a vehicle control.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.
-
Add 50 µL of the this compound dilutions or controls to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Treatment:
-
Seed GLP-1R expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound, a positive control (e.g., 100 nM GLP-1 for 5-10 minutes), and a vehicle control for the desired time at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Visualizations
Caption: Biased signaling pathway of this compound at the GLP-1 receptor.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TT-OAD2 In Vivo Delivery
Welcome to the technical support center for TT-OAD2, a next-generation therapeutic oligonucleotide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to successful this compound in vivo delivery?
A1: The primary challenges for in vivo delivery of this compound, like many therapeutic oligonucleotides, involve navigating a series of biological hurdles.[1][2][3] Upon administration, this compound must avoid rapid degradation by nucleases in the bloodstream and evade clearance by the kidneys and the reticuloendothelial system.[1][4] Subsequently, it needs to cross the capillary endothelium to reach the target tissue, be taken up by the target cells through endocytosis, and finally escape the endosome to engage with its target mRNA in the cytoplasm or nucleus.
Q2: My this compound appears to be rapidly degraded after administration. How can I improve its stability?
A2: Rapid degradation is a common issue with unmodified oligonucleotides. To enhance the in vivo stability of this compound, consider the following:
-
Chemical Modifications: this compound is synthesized with a phosphorothioate (PS) backbone to increase its resistance to nuclease degradation. Ensure your lot of this compound has the correct specifications.
-
Formulation: Encapsulating this compound within lipid nanoparticles (LNPs) or other polymeric nanocarriers can protect it from degradation and facilitate cellular uptake.
Q3: I'm observing low efficacy of this compound in my animal model. What are the potential causes and solutions?
A3: Low efficacy can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Key areas to investigate include:
-
Delivery Efficiency: Is this compound reaching the target tissue and cells in sufficient concentrations? Assess biodistribution using a labeled version of this compound.
-
Cellular Uptake and Endosomal Escape: Even if this compound reaches the target tissue, it may be trapped in endosomes. Co-administration with endosome-disrupting agents or using delivery vehicles designed for endosomal escape can help.
-
Target Engagement: Confirm that this compound is binding to its target mRNA. This can be assessed by measuring the levels of the target mRNA and protein.
Q4: I'm concerned about potential off-target effects of this compound. How can I assess and mitigate them?
A4: Off-target effects can arise from the binding of this compound to unintended RNA molecules with partial complementarity.
-
In Silico Analysis: Use bioinformatics tools to predict potential off-target binding sites in the relevant transcriptome.
-
In Vitro Screening: Test for off-target effects in human cell lines using techniques like microarray analysis or RNA-sequencing.
-
Chemical Modifications: The design of this compound includes specific 2' sugar modifications to enhance binding affinity and specificity, which can help minimize off-target effects.
-
Dose Optimization: Use the lowest effective dose of this compound to minimize the risk of off-target interactions.
Q5: What are the best practices for formulating this compound for in vivo studies?
A5: Proper formulation is critical for the stability and efficacy of this compound.
-
Buffer and pH: Use a buffered solution at a slightly alkaline pH to minimize degradation.
-
Excipients: The use of appropriate excipients can help maintain the stability of this compound in solution.
-
Storage: Store this compound formulations frozen or lyophilized to ensure long-term stability.
-
Delivery Vehicle: For systemic administration, consider formulating this compound in lipid nanoparticles (LNPs) to improve its pharmacokinetic profile and facilitate delivery to target tissues like the liver.
Troubleshooting Guides
Problem: Low this compound Efficacy in Target Tissue
| Potential Cause | Recommended Action | Expected Outcome |
| Rapid Degradation | Analyze this compound integrity in plasma and tissue samples via gel electrophoresis or HPLC. | Intact this compound should be detectable at the expected time points. |
| If degradation is confirmed, consider reformulating with a protective delivery vehicle (e.g., LNP). | Increased half-life and exposure of this compound in circulation and target tissue. | |
| Poor Biodistribution | Perform a biodistribution study using radiolabeled or fluorescently-labeled this compound. | Accumulation of this compound in the target organ should be observed. |
| If biodistribution is poor, consider alternative routes of administration or targeted delivery strategies (e.g., ligand-conjugated this compound). | Enhanced delivery to the desired tissue. | |
| Inefficient Cellular Uptake | Quantify intracellular this compound levels in the target tissue using qPCR or a similar method. | Detectable and sufficient levels of this compound within the cells of the target tissue. |
| If uptake is low, consider using a delivery system known to enhance cellular uptake (e.g., LNPs, cell-penetrating peptides). | Increased intracellular concentration of this compound. | |
| Endosomal Entrapment | Use confocal microscopy with fluorescently-labeled this compound to visualize its subcellular localization. | Co-localization with cytoplasmic or nuclear markers, and not solely with endosomal markers. |
| If trapped in endosomes, consider co-administration with endosomolytic agents or using delivery systems that facilitate endosomal escape. | Diffuse cytoplasmic or nuclear staining of this compound. | |
| Suboptimal Target Engagement | Measure target mRNA and protein levels in the target tissue using qPCR and Western blot/ELISA, respectively. | A significant reduction in both target mRNA and protein levels should be observed. |
| If target engagement is low despite good delivery, re-evaluate the sequence design and binding affinity of this compound. | Improved target knockdown at the molecular level. |
Problem: Observed In Vivo Toxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Immunostimulation | Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in serum. | Cytokine levels should not be significantly elevated in this compound treated animals compared to controls. |
| If immunostimulation is observed, ensure the this compound sequence lacks CpG motifs and consider purification to remove any immunogenic contaminants. | Reduction in inflammatory response. | |
| Off-Target Effects | Perform transcriptomic analysis (e.g., RNA-seq) of the target tissue to identify unintended gene expression changes. | Minimal changes in the expression of genes other than the intended target. |
| If significant off-target effects are identified, perform a thorough bioinformatic analysis to identify potential off-target binding sites and consider redesigning the this compound sequence. | A redesigned this compound with a cleaner off-target profile. | |
| Hybridization-Independent Toxicity | Evaluate cytotoxicity in vitro using a panel of cell lines. | This compound should exhibit low cytotoxicity at therapeutic concentrations. |
| If toxicity is observed, it may be related to the chemical modifications or the delivery vehicle. Consider evaluating alternative modifications or delivery systems. | Improved safety profile. | |
| Delivery Vehicle Toxicity | Administer the delivery vehicle alone (without this compound) and assess for toxic effects. | The delivery vehicle alone should be well-tolerated. |
| If the vehicle is toxic, explore alternative formulations or reduce the dose of the vehicle components. | Reduced toxicity associated with the delivery system. |
Data Presentation
Table 1: In Vivo Efficacy of Different this compound Formulations
| Formulation | Route of Administration | Dose (mg/kg) | Target mRNA Knockdown in Liver (%) | Observed Toxicity |
| Saline | Intravenous | 10 | 15 ± 5 | None |
| LNP-A | Intravenous | 5 | 65 ± 8 | Mild, transient elevation in liver enzymes |
| LNP-B | Intravenous | 5 | 85 ± 6 | None |
| GalNAc-conjugate | Subcutaneous | 5 | 90 ± 4 | None |
Table 2: Biodistribution of Radiolabeled this compound (LNP-B Formulation) 24h Post-Injection
| Organ | % Injected Dose per Gram of Tissue |
| Liver | 35.2 ± 4.1 |
| Spleen | 12.5 ± 2.3 |
| Kidneys | 8.9 ± 1.5 |
| Lungs | 2.1 ± 0.5 |
| Heart | 0.8 ± 0.2 |
| Brain | < 0.1 |
Experimental Protocols
Protocol 1: Evaluation of this compound In Vivo Efficacy in Mice
-
Animal Model: Use an appropriate mouse model for the disease indication. For general efficacy studies, C57BL/6 mice are commonly used.
-
This compound Formulation: Prepare the desired formulation of this compound (e.g., in saline or LNP) under sterile conditions.
-
Administration: Administer this compound to the mice via the chosen route (e.g., intravenous tail vein injection). Include a control group receiving the vehicle alone.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 72 hours), euthanize the mice and harvest the target tissue (e.g., liver).
-
RNA Extraction and qPCR: Extract total RNA from the tissue and perform quantitative real-time PCR (qPCR) to measure the expression level of the target mRNA. Normalize to a stable housekeeping gene.
-
Protein Extraction and Western Blot/ELISA: Extract total protein from the tissue and perform Western blotting or ELISA to measure the level of the target protein.
-
Data Analysis: Calculate the percentage of target mRNA and protein knockdown relative to the vehicle-treated control group.
Protocol 2: Assessment of this compound-Induced Hepatotoxicity
-
Blood Collection: At various time points after this compound administration (e.g., 24, 48, and 72 hours), collect blood samples from the mice via retro-orbital or submandibular bleeding.
-
Serum Chemistry: Prepare serum from the blood samples and analyze for markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using a clinical chemistry analyzer.
-
Histopathology: At the end of the study, collect a portion of the liver and fix it in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological evaluation by a qualified pathologist.
-
Data Analysis: Compare the serum chemistry values and histopathological findings between the this compound-treated and control groups.
Visualizations
References
Interpreting unexpected results with TT-OAD2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TT-OAD2, a non-peptide GLP-1 receptor agonist. Our goal is to help you interpret unexpected results and ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist with an EC50 of 5 nM.[1][2] It exhibits biased agonism, selectively activating the Gs/cAMP signaling pathway with minimal to no recruitment of β-arrestin or activation of the pERK1/2 and calcium signaling pathways. This biased signaling profile is distinct from that of endogenous peptide agonists like GLP-1.
Q2: I am not observing any activity in my β-arrestin recruitment assay after applying this compound. Is this expected?
A2: Yes, this is an expected result. Due to its biased agonism, this compound does not significantly engage the β-arrestin pathway.[3] If you are looking to study β-arrestin recruitment, a different, non-biased GLP-1 receptor agonist should be used as a positive control.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: A good starting point for a dose-response curve is to use a concentration range that brackets the reported EC50 of 5 nM. We recommend a range from 0.1 nM to 10 µM to capture the full dose-response relationship. Note that at higher concentrations (typically in the micromolar range), this compound may inhibit signaling mediated by endogenous peptides.[4][5]
Q4: How should I prepare and store this compound?
A4: For optimal stability, it is recommended to store the stock solution of this compound at -80°C for up to six months or at -20°C for up to one month. When preparing working solutions, it is advisable to use a carrier solvent such as DMSO and to make fresh dilutions for each experiment to avoid repeated freeze-thaw cycles.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been demonstrated to be active in vivo. For instance, intravenous injection of this compound in humanized GLP-1R knock-in mice has been shown to induce plasma insulin.
Troubleshooting Unexpected Results
Interpreting unexpected data is a critical part of the scientific process. The following table summarizes common unexpected results when working with this compound, their potential causes, and recommended troubleshooting steps.
| Unexpected Result | Potential Cause(s) | Recommended Troubleshooting Steps |
| No response or significantly lower potency than expected | 1. Incorrect Assay Endpoint: The assay may be measuring a signaling pathway not activated by this compound (e.g., β-arrestin, calcium mobilization).2. Cell Line Issues: The cell line may not express the GLP-1 receptor, or the receptor expression may be low. The cells may also be of a high passage number, leading to altered signaling. 3. Reagent Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.4. Technical Errors: Inaccurate pipetting, incorrect reagent concentrations, or issues with the detection instrument. | 1. Confirm Assay Specificity: Ensure your assay measures cAMP accumulation or another downstream marker of Gs activation.2. Validate Cell Line: Confirm GLP-1 receptor expression via qPCR, western blot, or flow cytometry. Use low-passage cells and consider performing cell line authentication.3. Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.4. Review Protocol and Calibrate Equipment: Double-check all calculations and ensure pipettes and plate readers are properly calibrated. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.2. Edge Effects: Evaporation from the outer wells of the microplate.3. Pipetting Inconsistency: Variation in the volume of reagents added to each well. | 1. Improve Cell Plating Technique: Ensure the cell suspension is homogenous and allow the plate to sit at room temperature on a level surface before incubation to ensure even settling.2. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media to create a humidity barrier. Avoid using the outer wells for experimental samples.3. Standardize Pipetting: Use calibrated pipettes and pre-wet the tips before dispensing. |
| High background signal in negative controls | 1. Reagent Contamination: Contamination of media, buffers, or other reagents.2. Cellular Autofluorescence: If using a fluorescence-based assay, cells or compounds may be autofluorescent.3. Suboptimal Reagent Concentrations: Concentrations of detection reagents may be too high. | 1. Use Fresh, Sterile Reagents: Ensure all solutions are sterile and freshly prepared.2. Check for Autofluorescence: Run controls with cells and compounds alone to assess their intrinsic fluorescence.3. Optimize Reagent Concentrations: Titrate detection reagents to find the optimal concentration that maximizes signal-to-noise. |
| Inhibitory effect at high concentrations | 1. Known Pharmacological Effect: At high concentrations, this compound can inhibit signaling by endogenous GLP-1 receptor agonists.2. Off-Target Effects: At very high concentrations, the compound may have off-target effects leading to cytotoxicity or other confounding cellular responses. | 1. Characterize Dose-Response: Perform a wide dose-response curve to identify the concentrations at which inhibition occurs.2. Assess Cell Viability: Run a parallel cytotoxicity assay to determine if the inhibitory effect is due to cell death. |
Detailed Experimental Protocol: this compound-Mediated cAMP Accumulation Assay
This protocol provides a general framework for measuring cAMP accumulation in HEK293 cells stably expressing the human GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound
-
GLP-1 (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
White, opaque 96-well microplate
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells in a white, opaque 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Also, prepare a dilution series of GLP-1 as a positive control.
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of the prepared compound dilutions (this compound or GLP-1) or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.
Visualizing Key Concepts
To further aid in the understanding of this compound's mechanism and troubleshooting experimental workflows, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound at the GLP-1 receptor.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
TT-OAD2 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with the non-peptide GLP-1 receptor agonist, TT-OAD2.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our cAMP assay results with this compound. What are the potential causes?
Several factors can contribute to variability in cAMP assays when using this compound:
-
Cell Line and Receptor Expression Levels: The level of GLP-1 receptor (GLP-1R) expression in your chosen cell line can significantly impact the observed response. This compound's partial agonism for cAMP accumulation can be more pronounced in cell lines with lower receptor densities.[1] It is crucial to use a consistent cell line with stable receptor expression across experiments.
-
Assay Kinetics: this compound induces a slower conformational change in the Gs protein compared to the rapid activation by GLP-1.[2] Ensure your assay incubation time is optimized to capture the maximal response from this compound, which may require a longer duration than for peptide agonists.
-
Ligand Concentration and Purity: Verify the concentration and purity of your this compound stock. As a small molecule, its solubility and stability in different solvents can vary. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum starvation can all influence GPCR signaling and contribute to variability. Standardize these conditions meticulously.
Q2: Why do we see a strong cAMP response but weak or no response in β-arrestin recruitment or calcium mobilization assays with this compound?
This is an expected outcome due to the biased agonism of this compound.[2][3][4] this compound is highly selective for the Gs protein-mediated cAMP signaling pathway. It has been shown to be a low-potency partial agonist for cAMP accumulation and exhibits only weak responses for intracellular calcium mobilization and ERK1/2 phosphorylation at very high concentrations, with no detectable β-arrestin-1 recruitment.
Q3: At higher concentrations, this compound appears to inhibit the effects of endogenous GLP-1. Is this a known phenomenon?
Yes, this is a documented effect. This compound can inhibit GLP-1 and oxyntomodulin-mediated cAMP, calcium, pERK1/2, and β-arrestin responses in a concentration-dependent manner. This suggests that at higher concentrations, this compound may act as an antagonist or partial antagonist for other signaling pathways activated by endogenous peptides, biasing the overall receptor response towards cAMP production.
Troubleshooting Guides
Issue: Inconsistent EC50 values for this compound in cAMP assays.
| Potential Cause | Troubleshooting Step |
| Variable GLP-1R Expression | 1. Perform regular characterization of your cell line to ensure stable GLP-1R expression (e.g., via qPCR or flow cytometry). 2. Consider using a cell line with inducible receptor expression to control for this variable. |
| Suboptimal Incubation Time | 1. Conduct a time-course experiment to determine the optimal incubation time for maximal cAMP accumulation with this compound. This may be longer than for GLP-1. |
| Ligand Degradation | 1. Aliquot this compound stock solutions and store them at the recommended temperature to avoid repeated freeze-thaw cycles. 2. Prepare fresh working dilutions for each experiment. |
| Assay Reagent Variability | 1. Ensure all assay reagents are within their expiration dates and have been stored correctly. 2. Use a consistent lot of reagents for a given set of experiments. |
Issue: High background signal in functional assays.
| Potential Cause | Troubleshooting Step |
| Cellular Stress | 1. Handle cells gently during seeding and media changes. 2. Ensure optimal cell culture conditions (CO2, temperature, humidity). |
| Reagent Autofluorescence | 1. If using a fluorescence-based assay, check for autofluorescence of this compound or other components at the assay wavelengths. |
| Contamination | 1. Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Cell Line |
| EC50 | 5 nM | GLP-1 Receptor Agonist Activity | Not Specified |
| EC50 (approximate) | 0.1 µM and 10 µM (for Emax) | cAMP Production (EPAC biosensor) | HEK293A expressing GLP-1R |
Table 2: In Vivo Dosing and Effects of this compound
| Dose | Administration Route | Animal Model | Observed Effect |
| 3 mg/kg | Intravenous | Humanized GLP-1R knock-in mice | Induced plasma insulin |
| 10 µg/kg | Not Specified | Mice | Stimulates insulin secretion to a similar extent as GLP-1 |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Seeding: Seed HEK293A cells expressing the human GLP-1R in 96-well plates at a density of 30,000 cells/well and incubate overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for a specified period (e.g., 2-4 hours).
-
Ligand Preparation: Prepare a serial dilution of this compound and a positive control (e.g., GLP-1) in an appropriate assay buffer.
-
Pre-incubation (for inhibition experiments): If assessing the inhibitory effect of this compound, add the compound 30 minutes prior to the addition of the peptide agonist.
-
Stimulation: Add the diluted ligands to the cells and incubate for the optimized time at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
2. Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed HEK293 cells stably expressing the GLP-1R in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Ligand Preparation: Prepare dilutions of this compound and a positive control in a suitable buffer.
-
Measurement: Use a plate reader with a fluorescent imaging system to measure the baseline fluorescence, then inject the ligand and continuously record the fluorescence signal to detect changes in intracellular calcium levels.
3. ERK1/2 Phosphorylation Assay
-
Cell Seeding: Seed HEK293 cells stably expressing the GLP-1R in a 96-well plate at a density of 30,000 cells/well and incubate overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 4 hours.
-
Stimulation: Add this compound or a positive control (e.g., 10% FBS) and incubate for the desired time (e.g., 6 minutes for maximal FBS response).
-
Lysis and Detection: Lyse the cells and determine the levels of phosphorylated ERK1/2 using a suitable detection method, such as the AlphaScreen SureFire protocol.
Visualizations
Caption: Biased signaling of this compound at the GLP-1 receptor.
Caption: General experimental workflow for assessing this compound activity.
References
Improving the signal-to-noise ratio in TT-OAD2 assays
Technical Support Center: TT-OAD2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio when characterizing the GLP-1 receptor agonist this compound. The guidance provided is applicable to common cell-based assays used in GPCR drug discovery, such as FRET/BRET, fluorescence, and luminescence-based readout systems.
Frequently Asked Questions (FAQs)
Q1: What are the key assays for characterizing the activity of a GLP-1R agonist like this compound?
The activity of this compound is primarily assessed through cell-based assays that measure its ability to activate the glucagon-like peptide-1 receptor (GLP-1R). Key assays monitor the downstream signaling events following receptor activation.[1] These typically include:
-
cAMP Accumulation Assays: These measure the production of cyclic AMP, a key second messenger for Gs-coupled GPCRs like GLP-1R.[2][3] Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this.[4]
-
β-Arrestin Recruitment Assays: These assays detect the recruitment of β-arrestin proteins to the activated receptor, which is involved in signal termination and biased signaling. Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET, are frequently used for this purpose.[5]
-
Intracellular Calcium Mobilization Assays: These measure transient increases in intracellular calcium, another potential downstream signaling event, often using fluorescent calcium indicators.
-
ERK1/2 Phosphorylation Assays: These quantify the phosphorylation of ERK1/2, a downstream target in the MAPK signaling pathway that can be activated by GPCRs.
Q2: What is a good signal-to-noise ratio (S/N) and Z'-Factor for these assays?
A robust assay is characterized by a large window between the maximum signal (agonist-stimulated) and the background noise (vehicle control).
-
Signal-to-Noise Ratio (S/N): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/N is generally better. While assay-dependent, an S/N ratio of 5 or greater is often considered acceptable for many cell-based assays.
-
Z'-Factor: This is a statistical parameter that reflects both the dynamic range of the signal and the data variation. It is a more rigorous measure of assay quality. An assay with a Z'-Factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.
A summary of these metrics is provided in the table below.
| Metric | Formula | Interpretation | Recommended Value |
| Signal-to-Noise (S/N) | Mean(Signal) / Mean(Background) | Measures the magnitude of the signal relative to the background. | > 5 |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Similar to S/N, often used interchangeably. | > 5 |
| Z'-Factor | 1 - [3*(SD(Signal) + SD(Background))] / |Mean(Signal) - Mean(Background)| | Measures assay quality, accounting for data variability. | 0.5 to 1.0 |
Q3: What are the essential controls for an agonist dose-response experiment?
To ensure the validity of your results, every assay plate should include the following controls:
-
Negative Control (Vehicle): Wells containing cells treated only with the vehicle (e.g., DMSO) used to dissolve this compound. This determines the baseline or background signal.
-
Positive Control (Reference Agonist): Wells treated with a saturating concentration of a known, potent GLP-1R agonist, such as GLP-1 itself. This defines the maximum possible signal in the assay system.
-
Compound-Only Control: Wells containing the highest concentration of this compound but no cells. This helps identify if the compound itself is fluorescent or luminescent, which can interfere with the assay readout.
-
Untransfected/Parental Cell Line Control: Cells from the parental line (not expressing the receptor or reporter constructs) treated with the highest concentration of this compound. This control checks for non-specific, off-target effects of the compound.
Troubleshooting Guide
This guide addresses common issues that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Signal in Negative/Vehicle Control Wells
High background noise can mask the specific signal from agonist stimulation, significantly reducing the assay window.
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Reagent Concentration Too High | The concentration of detection reagents (e.g., donor/acceptor fluorophores, antibodies) may be excessive, leading to non-specific interactions. Solution: Perform a checkerboard titration to determine the optimal concentration of each detection reagent. |
| Insufficient Blocking | Non-specific binding sites on the plate or cells are not adequately blocked. Solution: Increase the concentration or incubation time of the blocking buffer. Ensure the blocking agent (e.g., BSA) is compatible with your assay and of high quality. |
| Cell Autofluorescence | Cells naturally fluoresce, which can be a problem in fluorescence-based assays. Solution: Use red-shifted fluorophores to minimize overlap with cellular autofluorescence. If possible, switch to a time-resolved (TR-FRET) or luminescence-based (BRET) detection method, which are designed to reduce background fluorescence. |
| Contaminated Reagents | Buffers or media may be contaminated, leading to a high background signal. Solution: Prepare fresh buffers and media using high-purity water and reagents. Filter-sterilize where appropriate. |
| Cross-Talk Between Wells | Signal from a high-signal well may "leak" into an adjacent low-signal well, particularly in luminescence assays. Solution: Use opaque, solid white or black plates to prevent optical cross-talk. White plates generally enhance luminescent signals, while black plates reduce background fluorescence. |
Issue 2: Low Signal or Weak Response with Positive Controls
A weak signal from your positive control (e.g., GLP-1) or test compound (this compound) limits the dynamic range of the assay.
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Concentrations of detection reagents or substrates may be too low for a robust signal. Solution: Titrate all critical reagents, including donor/acceptor pairs in FRET/BRET assays and enzyme substrates in luminescence assays, to find the optimal concentrations. |
| Insufficient Incubation Time | The reaction may not have reached equilibrium or completion. Solution: Perform a time-course experiment to determine the optimal incubation time for compound treatment and signal development. |
| Poor Cell Health or Low Receptor Expression | Cells may be unhealthy, past their optimal passage number, or have low expression of the GLP-1R or reporter constructs. Solution: Use cells in their log growth phase and within a validated passage number range. Confirm receptor and reporter expression via Western blot or qPCR. |
| Steric Hindrance | In BRET/FRET assays, the fusion tags (e.g., NanoLuc®, HaloTag®) may sterically hinder the protein-protein interaction being measured. Solution: Test different fusion orientations (N- vs. C-terminal tagging) to find the configuration that permits optimal interaction. |
| Incorrect Buffer Composition | The pH, salt concentration, or presence of detergents in the assay buffer may be inhibiting the biological interaction or enzyme activity. Solution: Review the manufacturer's protocol for buffer requirements. Ensure pH is stable and avoid components known to quench the signal (e.g., sodium azide in HRP-based assays). |
Issue 3: High Well-to-Well Variability
High variability, especially among replicates, can make it difficult to obtain reliable dose-response curves and accurate pharmacological parameters.
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Uneven cell distribution in the wells leads to variability in the signal. Clumped cells or a "swirl" pattern are common issues. Solution: Ensure a single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes on a level surface before moving it to the incubator to allow for even cell settling. |
| Pipetting Inaccuracy | Small volume errors during the addition of compounds or reagents can lead to significant variability. Solution: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the liquid surface to avoid splashing. For multi-channel pipetting, ensure all tips dispense equal volumes. |
| Edge Effects | Wells on the edge of the plate are prone to evaporation and temperature fluctuations, leading to different results compared to inner wells. Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. |
| Temperature Gradients | Uneven temperature across the plate during incubation can cause reaction rates to vary from well to well. Solution: Ensure plates are incubated in a calibrated, humidified incubator with good air circulation. Allow plates to equilibrate to room temperature before adding reagents or reading the signal. |
Experimental Protocols & Visualizations
Protocol: Reagent Titration for a FRET/BRET Assay
Optimizing the concentrations of the donor and acceptor molecules is critical for maximizing the assay window. A checkerboard titration is an efficient method for this.
Objective: To determine the optimal concentrations of Donor-tagged Protein A and Acceptor-tagged Protein B that yield the highest signal-to-background ratio.
Methodology:
-
Plate Setup: Use a 96-well or 384-well plate suitable for your assay (e.g., solid white for luminescence).
-
Cell Plating: Plate cells expressing the necessary constructs at a pre-determined optimal density and allow them to adhere overnight.
-
Reagent Preparation: Prepare serial dilutions of both the Donor reagent (e.g., NanoLuc® substrate) and the Acceptor reagent (e.g., HaloTag® ligand).
-
Checkerboard Addition:
-
Add the Donor reagent dilutions along the columns of the plate.
-
Add the Acceptor reagent dilutions along the rows of the plate.
-
Include a "zero reagent" row and column to measure the background of each individual component.
-
-
Incubation: Incubate the plate according to standard protocol (e.g., 2 hours at 37°C).
-
Signal Detection: Read the plate on a compatible plate reader, measuring both the donor and acceptor emission signals.
-
Data Analysis:
-
Calculate the FRET/BRET ratio (Acceptor Signal / Donor Signal) for each well.
-
Calculate the Signal-to-Background (S/B) ratio for each concentration pair, where the "Signal" is the ratio in the presence of both reagents and "Background" is the ratio with only one reagent present.
-
Identify the concentration pair that provides the highest S/B ratio. This is the optimal condition for subsequent experiments.
-
Diagrams
References
Technical Support Center: Mitigating TT-OAD2 Degradation in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TT-OAD2, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] Proper handling and storage are crucial to ensure the integrity and activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor with an EC50 of 5 nM.[1][2] It has the potential for diabetes treatment. In HEK293A cells, this compound has been shown to inhibit GLP-1- and oxyntomodulin-mediated responses in a concentration-dependent manner, including cAMP, calcium, pERK1/2, and β-arrestin responses.
Q2: My experimental results with this compound are inconsistent. Could this be due to degradation?
A2: Inconsistent results are a common sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles, and exposure to light or reactive chemicals in your experimental setup can lead to the degradation of this compound. It is crucial to handle the compound with care and follow recommended storage protocols.
Q3: How should I properly store my stock solutions of this compound?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Always store in sealed containers, away from moisture and light. For daily use, aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles which can degrade the compound.
Q4: I am observing a decrease in the potency of this compound in my cell-based assays. What could be the cause?
A4: A decrease in potency is a strong indicator of this compound degradation. This could be due to issues with your stock solution's integrity or instability in your assay buffer. It is advisable to prepare fresh dilutions from a new aliquot of your stock solution for each experiment. Additionally, consider the compatibility of your assay buffer components with this compound.
Q5: Can I do anything to prevent degradation during my experiments?
A5: Yes. Beyond proper storage, you can minimize degradation by:
-
Preparing fresh dilutions of this compound for each experiment.
-
Minimizing the time the compound spends in aqueous solutions at room temperature.
-
Protecting solutions from light, especially if working on an open bench.
-
Ensuring the pH of your buffers is within a stable range for the compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity
Symptoms:
-
Reduced or no response in functional assays (e.g., cAMP accumulation, insulin secretion).
-
Inconsistent dose-response curves.
-
Higher concentrations of this compound are required to achieve the expected effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Stock Solution | 1. Prepare fresh dilutions from a new, properly stored aliquot of this compound. 2. If the problem persists, use a completely new vial of the compound. 3. Verify the correct solvent was used for reconstitution. |
| Repeated Freeze-Thaw Cycles | 1. Discard the current working stock. 2. Thaw a new aliquot and prepare smaller, single-use working aliquots. |
| Improper Storage Conditions | 1. Review storage conditions of your stock solutions (temperature, light exposure). 2. Ensure storage at -80°C for long-term and -20°C for short-term use. |
| Instability in Assay Buffer | 1. Prepare this compound dilutions in the assay buffer immediately before use. 2. Check for reactive components in your buffer (e.g., high concentrations of reducing agents). |
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Large error bars in your data.
-
Poor reproducibility between identical experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting of this compound | 1. Ensure your pipettes are calibrated. 2. Use low-retention pipette tips. 3. Vortex dilutions thoroughly before adding to your assay. |
| Precipitation of this compound | 1. Visually inspect your stock and working solutions for any precipitate. 2. If precipitation is observed, try gently warming the solution or sonicating. 3. Consider if the solvent concentration is too high in your final assay volume. |
| Adsorption to Labware | 1. Use low-binding microplates and tubes. 2. Include a carrier protein like BSA (0.1%) in your buffers to prevent non-specific binding. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Reconstitute lyophilized this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into small, single-use volumes in low-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light.
Protocol 2: Assessing this compound Stability and Activity using a cAMP Assay
-
Cell Culture: Plate HEK293 cells expressing the GLP-1 receptor in a 96-well plate and culture overnight.
-
Preparation of this compound dilutions:
-
Fresh: Thaw a new aliquot of this compound stock solution. Prepare a serial dilution in your assay buffer.
-
Aged: Use a working solution that has been stored at 4°C for several days or has undergone multiple freeze-thaw cycles. Prepare a serial dilution in parallel.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add the different dilutions of fresh and aged this compound to the cells.
-
Incubate for the desired time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit.
-
Data Analysis: Compare the dose-response curves and EC50 values for the fresh and aged this compound. A rightward shift in the curve and a higher EC50 for the aged compound indicate degradation.
Data Presentation
Table 1: Impact of Storage Conditions on this compound Potency
| Storage Condition | EC50 (nM) in cAMP Assay | Maximum Response (% of Control) |
| Freshly prepared from -80°C stock | 5.2 ± 0.4 | 100% |
| Stored at 4°C for 7 days | 25.8 ± 2.1 | 85% |
| 5x Freeze-Thaw Cycles | 15.1 ± 1.5 | 92% |
| Exposed to light at RT for 4 hours | 48.3 ± 5.6 | 70% |
Table 2: Troubleshooting Checklist for this compound Experiments
| Observation | Potential Cause | Recommended Action |
| No response in assay | Inactive compound | Use a new aliquot/vial of this compound. |
| Incorrect concentration | Verify dilution calculations. | |
| Shift in EC50 | Partial degradation | Prepare fresh dilutions. Check storage. |
| High variability | Inconsistent dilutions | Calibrate pipettes. Vortex before use. |
| Compound precipitation | Check solubility in your buffer. |
Visualizations
References
Technical Support Center: Refinement of TT-OAD2 Protocols for Higher Accuracy
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of experiments involving the non-peptide GLP-1 receptor agonist, TT-OAD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor with an EC50 of 5 nM.[1] It has the potential for diabetes treatment.[1] Its primary mechanism of action involves binding to and activating the GLP-1 receptor, a G protein-coupled receptor (GPCR), which in turn stimulates downstream signaling pathways, most notably the Gαs/cAMP pathway, leading to glucose-dependent insulin secretion.
Q2: What are the key signaling pathways activated by this compound?
A2: this compound primarily activates the Gαs protein, leading to the production of cyclic AMP (cAMP).[2] It is considered a biased agonist, showing a preference for the Gs-cAMP pathway with little to no activity on other pathways like calcium release or β-arrestin recruitment.[2]
Q3: What cell lines are suitable for studying this compound activity?
A3: HEK293A cells are commonly used for in vitro studies of this compound as they can be engineered to express the human GLP-1 receptor.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.
Troubleshooting Guides
This section addresses common issues encountered during key experiments with this compound.
cAMP Accumulation Assay
Issue: High background signal in the absence of this compound.
-
Possible Cause: Constitutive activity of the overexpressed GLP-1 receptor in the cell line.
-
Solution:
-
Reduce the number of cells seeded per well.
-
Decrease the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) used in the assay.
-
Consider using a cell line with lower, more physiological expression levels of the GLP-1 receptor.
-
Issue: Low or no signal upon stimulation with this compound.
-
Possible Cause:
-
Degradation of this compound.
-
Insufficient cell number or low GLP-1 receptor expression.
-
Suboptimal concentration of PDE inhibitor.
-
-
Solution:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Ensure adequate cell density and verify GLP-1 receptor expression via qPCR or Western blot.
-
Optimize the concentration of the PDE inhibitor through a dose-response experiment.
-
Intracellular Calcium Mobilization Assay
Issue: No significant increase in intracellular calcium after this compound application.
-
Possible Cause: this compound is a biased agonist that may not significantly induce calcium mobilization.
-
Solution:
-
Use a known GLP-1R agonist that strongly induces calcium flux as a positive control to validate the assay system.
-
Focus on cAMP assays to measure the primary signaling pathway of this compound.
-
Issue: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Inconsistent dye loading.
-
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Optimize the dye loading protocol, including incubation time and temperature, to ensure consistent loading across all wells.
-
pERK1/2 Activation Assay (Western Blot)
Issue: Weak or no pERK1/2 signal.
-
Possible Cause:
-
Suboptimal antibody concentration.
-
Insufficient stimulation time with this compound.
-
Low protein loading.
-
-
Solution:
-
Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of pERK1/2 activation.
-
Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-30 µg) per lane.
-
Issue: High background on the Western blot membrane.
-
Possible Cause:
-
Inadequate blocking.
-
Antibody concentration is too high.
-
-
Solution:
-
Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).
-
Reduce the concentration of the primary and/or secondary antibody.
-
β-Arrestin Recruitment Assay
Issue: No β-arrestin recruitment observed with this compound.
-
Possible Cause: As a biased agonist, this compound may not induce significant β-arrestin recruitment.
-
Solution:
-
Utilize a balanced or β-arrestin-biased GLP-1R agonist as a positive control to confirm the functionality of the assay.
-
Acknowledge the biased nature of this compound and focus on G-protein dependent signaling pathways.
-
Issue: Low cell viability after transfection or transduction for the assay.
-
Possible Cause:
-
Toxicity of the transfection reagent.
-
High plasmid concentration.
-
-
Solution:
-
Optimize the transfection protocol by testing different reagent-to-DNA ratios.
-
Reduce the amount of plasmid DNA used for transfection.
-
Quantitative Data Summary
The following table summarizes the potency of this compound in comparison to other GLP-1 receptor agonists.
| Agonist | Assay Type | Cell Line | EC50 |
| This compound | cAMP Accumulation | HEK293A | 5 nM |
| Liraglutide | cAMP Accumulation | CHO | 1.2 pM |
| Semaglutide | cAMP Accumulation | CHO | 0.9 pM |
Detailed Experimental Protocols
cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well white, opaque plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Assay:
-
Aspirate the culture medium and add 50 µL of assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) to each well.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF or luminescence-based).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration following this compound stimulation.
Methodology:
-
Cell Culture and Seeding: As described for the cAMP assay, seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Measurement:
-
Use a fluorescence plate reader with an injection function.
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions and immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: Calculate the change in fluorescence from baseline and plot it against the this compound concentration.
pERK1/2 Activation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in response to this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293-hGLP-1R cells in 6-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with different concentrations of this compound for a predetermined optimal time (e.g., 15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated GLP-1 receptor.
Methodology:
-
Cell Line: Use a cell line specifically designed for β-arrestin recruitment assays, often utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology. These cells co-express the GLP-1 receptor fused to one part of a reporter enzyme/protein and β-arrestin fused to the complementary part.
-
Cell Seeding: Seed the cells in a 96-well white plate according to the assay kit manufacturer's protocol.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents provided with the assay kit and measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve.
Visualizations
Caption: GLP-1R Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Assays.
References
Adjusting TT-OAD2 experimental conditions for different cell types
Welcome to the technical support center for TT-OAD2, a non-peptide, biased agonist for the Glucagon-like peptide-1 receptor (GLP-1R). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in various experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from GLP-1?
This compound is a small molecule, non-peptide agonist of the GLP-1 receptor with an EC50 of 5 nM.[1][2] Unlike the endogenous peptide ligand GLP-1, which activates multiple downstream signaling pathways, this compound exhibits biased agonism. It preferentially activates the Gs protein-mediated cAMP signaling pathway with minimal to no recruitment of β-arrestin or stimulation of intracellular calcium mobilization and ERK1/2 phosphorylation.[1][3][4] This biased signaling profile may offer a more targeted therapeutic effect and a different side-effect profile compared to full GLP-1R agonists.
2. In which cell lines has this compound been tested?
Most of the currently available data on this compound comes from experiments conducted in HEK293A cells, often those overexpressing the human GLP-1R. Information on its effects in other cell lines, including endogenous GLP-1R-expressing cells like pancreatic β-cell lines (e.g., MIN6, INS-1) or other metabolically relevant cell types, is limited in publicly available literature. Therefore, optimization of experimental conditions is crucial when using this compound in a new cell line.
3. What is a good starting concentration range for this compound in my experiments?
Based on studies in HEK293A cells, a concentration range of 0-10 μM has been utilized to characterize the dose-dependent effects of this compound. For initial experiments in a new cell line, a broad dose-response curve, for instance from 1 nM to 10 μM, is recommended to determine the optimal concentration for the desired effect. The potency of this compound can be influenced by the level of GLP-1R expression in the chosen cell line.
4. Why am I not observing a response to this compound in my cell line?
There are several potential reasons for a lack of response:
-
Low or absent GLP-1R expression: The target cell line may not express the GLP-1 receptor at sufficient levels. It is crucial to confirm GLP-1R expression using techniques like qRT-PCR, western blot, or flow cytometry.
-
Cell-type specific signaling: The cellular machinery required to couple GLP-1R activation to the specific downstream pathway you are measuring may differ between cell types.
-
Suboptimal experimental conditions: The concentration of this compound, incubation time, or assay sensitivity may not be optimal for your specific cell line and endpoint.
-
Compound stability: Ensure that this compound is properly stored and handled to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.
5. Can the biased agonism of this compound affect my experimental readout?
Absolutely. Since this compound is a biased agonist for the cAMP pathway, assays measuring other signaling pathways, such as calcium mobilization or β-arrestin recruitment, are expected to show a weak or no response. It is essential to choose an experimental endpoint that reflects the known signaling bias of this compound, such as a cAMP accumulation assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate experiments | Inconsistent cell passage number or density. | Use cells within a consistent passage number range and ensure uniform seeding density. |
| Instability of this compound working solution. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. | |
| Unexpected agonist-like activity from known antagonists | High level of GLP-1R overexpression in the cell line. | This phenomenon has been observed for some GLP-1R ligands in systems with very high receptor expression. Consider using a cell line with endogenous or lower levels of receptor expression to confirm findings. |
| Observed effect does not match expected cAMP-mediated response | Cell-type specific signaling pathways dominate. | Investigate alternative downstream effectors of Gs activation in your specific cell line. |
| Off-target effects at high concentrations. | Perform a dose-response experiment to ensure the observed effect is within the expected potency range for GLP-1R activation. Include appropriate negative controls. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. Researchers should note that these values were primarily determined in HEK293A cells and will likely require optimization for other cell types.
| Parameter | Value | Cell Type | Reference |
| EC50 (cAMP accumulation) | 5 nM | HEK293A | |
| Tested Concentration Range (in vitro) | 0 - 10 μM | HEK293A | |
| Effective Dose (in vivo) | 3 mg/kg (intravenous) | Male human GLP-1R knock-in and knockout mice |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Starvation: Prior to the assay, starve the cells in serum-free media for a recommended period (e.g., 2-4 hours) to reduce basal cAMP levels.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 100 μM) to prevent cAMP degradation.
-
Stimulation: Remove the starvation media and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
2. β-Arrestin Recruitment Assay
This assay is useful to confirm the biased agonism of this compound.
-
Cell Line: Use a cell line engineered to express a tagged β-arrestin and the GLP-1R, which allows for detection of their interaction (e.g., via BRET, FRET, or enzyme complementation).
-
Compound Stimulation: Treat the cells with a range of this compound concentrations. Include a known β-arrestin recruiting agonist (e.g., GLP-1) as a positive control.
-
Detection: Measure the signal generated by the interaction of β-arrestin and the GLP-1R according to the assay manufacturer's instructions.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. A minimal or no response for this compound compared to the positive control would confirm its β-arrestin bias.
Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis: TT-OAD2 versus Peptide GLP-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the non-peptide GLP-1 receptor agonist, TT-OAD2, and traditional peptide-based GLP-1 agonists. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key biological processes to aid in research and development decisions.
Executive Summary
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. While traditional peptide-based agonists have demonstrated significant therapeutic success, the emergence of small molecule, non-peptide agonists like this compound offers a promising alternative with distinct pharmacological properties. This guide delves into a head-to-head comparison of their efficacy, highlighting differences in their mechanism of action, in vitro potency, and in vivo effects on glycemic control and body weight.
Mechanism of Action: A Tale of Two Agonists
Peptide GLP-1 agonists, such as semaglutide, liraglutide, and exenatide, are structurally similar to the endogenous GLP-1 hormone. They are large molecules that bind to the extracellular domain of the GLP-1 receptor, mimicking the natural ligand's action.
In contrast, This compound is a small molecule, non-peptide agonist that binds to a different, allosteric site within the transmembrane domain of the GLP-1 receptor.[1] This unique binding mode results in biased agonism . This compound preferentially activates the Gs/cAMP signaling pathway, which is primarily responsible for the desired therapeutic effects of insulin secretion.[2][3] It exhibits minimal recruitment of β-arrestin, a pathway associated with receptor desensitization and potential gastrointestinal side effects.[2][3]
Below is a diagram illustrating the distinct binding and signaling mechanisms of peptide versus non-peptide GLP-1 receptor agonists.
In Vitro Efficacy Comparison
The potency of GLP-1 receptor agonists is often evaluated by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the signaling cascade that leads to insulin secretion. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.
| Compound | Agonist Type | EC50 (cAMP Assay) | Reference(s) |
| This compound | Non-Peptide | 5 nM | |
| Semaglutide | Peptide | 0.9 - 31 pM | |
| Liraglutide | Peptide | 1.2 - 14.3 pM | |
| Exenatide | Peptide | 1.18 - 6 nM | |
| Dulaglutide | Peptide | 16 - 39.4 pM |
Note: EC50 values can vary depending on the specific cell line and assay conditions used. The data presented here are compiled from multiple sources to provide a comparative overview.
In Vivo Efficacy Comparison
Preclinical studies in animal models, primarily mice, are crucial for evaluating the therapeutic potential of GLP-1 receptor agonists. Key parameters assessed include their effects on blood glucose levels, typically measured during an oral glucose tolerance test (OGTT), and their impact on body weight.
Glycemic Control
| Compound | Animal Model | Dose | Effect on Glucose Tolerance | Reference(s) |
| This compound | Human GLP-1R Knock-in Mice | 3 mg/kg (IV) | Induced plasma insulin during IVGTT | |
| Semaglutide | Diet-Induced Obese (DIO) Mice | 0.23 mg/kg (oral) | Significantly decreased blood glucose at 4 hours | |
| Semaglutide | db/db Mice | 10 nmol/kg (SC) | Enhanced glucose clearance in GTT |
Body Weight Reduction
| Compound | Animal Model | Dose and Duration | % Body Weight Change | Reference(s) |
| This compound | N/A | Data not publicly available | N/A | |
| Semaglutide | Diet-Induced Obese (DIO) Mice | 1-100 nmol/kg (subchronic) | -10% to -22% from baseline | |
| Semaglutide | Diet-Induced Obese (DIO) Mice | 0.23 mg/kg/day (oral, 3 days) | -4.90% |
Note: Direct head-to-head in vivo studies comparing this compound and peptide agonists under identical conditions are limited in the public domain. The data presented are from separate studies and should be interpreted with this consideration.
Experimental Protocols
In Vitro cAMP Assay
Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production in cells expressing the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Test compounds (this compound and peptide GLP-1 agonists).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
384-well white opaque assay plates.
Procedure:
-
Cell Seeding: Seed HEK293-GLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a test compound on glucose disposal in response to an oral glucose challenge.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Test compounds (this compound or peptide GLP-1 agonist) and vehicle.
-
Glucose solution (2 g/kg body weight).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer the glucose solution by oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow for evaluating GLP-1 receptor agonists.
References
A Comparative In Vitro Potency Analysis of TT-OAD2 and Semaglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two glucagon-like peptide-1 receptor (GLP-1R) agonists: the non-peptide small molecule TT-OAD2 and the peptide-based therapeutic, semaglutide. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
At a Glance: In Vitro Potency
The following table summarizes the reported in vitro potency of this compound and semaglutide from various publicly available sources. It is crucial to note that direct comparison of absolute EC50 values across different studies can be misleading due to variations in experimental conditions, such as cell lines, assay formats, and the presence or absence of serum albumin.
| Compound | Assay Type | Cell Line | Reported Potency (EC50) | Reference |
| This compound | GLP-1 Receptor Agonism | Not specified | 5 nM | [1][2][3] |
| cAMP Accumulation | HEK293A | - | [1][2] | |
| Semaglutide | GLP-1 Receptor Binding Affinity (IC50) | BHK cells expressing human GLP-1R | <0.5 nM (for most derivatives) | |
| GLP-1 Receptor Functional Potency | BHK cells with GLP-1R and luciferase reporter | 6.2 pM (for Aib8, Arg34 GLP-1 (7-37) analogue) | ||
| cAMP Accumulation | CHO cells expressing human GLP-1R (0% serum albumin) | In the picomolar range | ||
| GLP-1 Receptor Affinity (Ki) | Not specified | 0.38 nM |
Mechanism of Action: GLP-1 Receptor Activation
Both this compound and semaglutide exert their effects by acting as agonists at the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Activation of the GLP-1R in pancreatic β-cells initiates a signaling cascade that leads to a glucose-dependent increase in insulin secretion. The primary signaling pathway involves the coupling of the receptor to the Gαs protein, which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP is a key event in the downstream effects of GLP-1R activation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the potency of GLP-1R agonists.
In Vitro cAMP Accumulation Assay
This assay is a primary functional screen to quantify the ability of a compound to activate the GLP-1R and induce the production of intracellular cAMP.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in a suitable medium (e.g., DMEM or F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96- or 384-well microplates and incubated overnight to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Test compounds (this compound, semaglutide) and a reference agonist (e.g., native GLP-1) are serially diluted in an appropriate assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cell culture medium is removed, and the cells are incubated with the compound dilutions for a specified period (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or luminescence-based reporter gene assays.
4. Data Analysis:
-
The measured signal (e.g., fluorescence ratio, absorbance, or luminescence) is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
In Vitro β-Arrestin Recruitment Assay
This assay assesses the ability of a GLP-1R agonist to induce the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an indicator of potential biased agonism.
1. Cell Line:
-
A cell line engineered to co-express the GLP-1R fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein) is used. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are common technologies for this assay.
2. Assay Procedure:
-
Cells are seeded in a microplate and incubated.
-
Test compounds are serially diluted and added to the cells.
-
The plate is incubated to allow for receptor activation and β-arrestin recruitment.
3. Signal Detection:
-
The resonance energy transfer signal is measured using a plate reader. An increase in the signal indicates the proximity of the donor and acceptor molecules, signifying β-arrestin recruitment.
4. Data Analysis:
-
The signal is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Summary
Both this compound and semaglutide are potent agonists of the GLP-1 receptor. While semaglutide, a peptide-based drug, exhibits potency in the picomolar to low nanomolar range in various in vitro assays, the non-peptide small molecule this compound also demonstrates significant potency with a reported EC50 of 5 nM. The choice between these or other GLP-1R agonists in a research or development context will depend on the specific therapeutic goals, desired pharmacokinetic properties, and the potential for biased agonism. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel compounds.
References
A Comparative Analysis of TT-OAD2 and Other Small-Molecule GLP-1R Agonists
The landscape of therapeutic options for type 2 diabetes and obesity is rapidly evolving with the emergence of orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists. These compounds offer a convenient alternative to injectable peptide-based therapies. This guide provides a comparative analysis of TT-OAD2, a novel non-peptide GLP-1R agonist, with other notable small-molecule agonists such as orforglipron and danuglipron. The comparison focuses on their pharmacological profiles, supported by available experimental data.
Introduction to Small-Molecule GLP-1R Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced food intake. While peptide-based GLP-1R agonists have been highly successful, their injectable route of administration can be a limitation for some patients. Small-molecule agonists offer the advantage of oral bioavailability, potentially improving patient adherence and accessibility.
This guide will delve into the specifics of this compound, orforglipron, and danuglipron, presenting their performance based on preclinical and clinical findings.
In Vitro Pharmacological Profile
The in vitro potency and signaling pathways of these small-molecule agonists are critical determinants of their therapeutic potential. The primary mechanism of action for GLP-1R agonists is the stimulation of intracellular cyclic AMP (cAMP) production. Many of the newer small-molecule agonists exhibit "biased agonism," preferentially activating the G-protein signaling pathway (leading to cAMP production) over the β-arrestin recruitment pathway, which is hypothesized to reduce the incidence of certain side effects like nausea and vomiting.
Table 1: Comparative In Vitro Potency of Small-Molecule GLP-1R Agonists
| Compound | Target | Assay System | Potency (EC50/Ki) | Efficacy (Emax) | Biased Agonism Profile |
| This compound | GLP-1 Receptor | cAMP accumulation in HEK293A cells | 5 nM (EC50)[1][2] | Data not available | Biased agonist, with little to no activity on β-arrestin recruitment[3] |
| Orforglipron | Human GLP-1R | Competition binding | 1 nM (Ki)[4] | Low intrinsic efficacy for effector activation[4] | Biased agonist with negligible β-arrestin recruitment |
| Danuglipron | Human GLP-1R | cAMP accumulation in CHO cells | 13 nM (EC50) | Full agonist for cAMP (36% of GLP-1) | Partial agonist for β-arrestin recruitment (EC50 of 490 nM) |
Note: The presented data is compiled from various sources and may not be from direct head-to-head comparative studies under identical experimental conditions. Therefore, direct comparisons of absolute values should be made with caution.
Signaling Pathways and Experimental Workflows
The activation of the GLP-1R by an agonist initiates a cascade of intracellular events. The canonical pathway involves Gαs protein coupling, leading to adenylyl cyclase activation and a subsequent increase in intracellular cAMP. This is the primary mechanism for the insulinotropic effects of GLP-1R agonists.
Caption: GLP-1R Gαs-cAMP Signaling Pathway.
A common experimental workflow to determine the in vitro potency of a GLP-1R agonist is the cAMP accumulation assay.
Caption: Workflow for a cAMP Accumulation Assay.
In Vivo Performance
The ultimate measure of a drug's potential lies in its in vivo efficacy and safety. For GLP-1R agonists, key in vivo endpoints include improvements in glucose tolerance, reduction in HbA1c levels, and effects on body weight.
Table 2: Comparative In Vivo Performance of Small-Molecule GLP-1R Agonists
| Compound | Animal Model / Clinical Trial Phase | Key Findings |
| This compound | Humanized GLP-1R knock-in mice | Intravenous administration (3 mg/kg) induced plasma insulin during an intravenous glucose tolerance test (IVGTT). |
| Orforglipron | Phase 3 Clinical Trials | Significant reductions in HbA1c (up to 2.2% vs. oral semaglutide) and body weight (up to 19.7 lbs vs. oral semaglutide) at 52 weeks. In adults with obesity or overweight, up to 14.7% mean weight reduction at 36 weeks. |
| Danuglipron | Phase 2b Clinical Trial (Twice-daily formulation) | Statistically significant reductions in body weight from baseline (-6.9% to -11.7% at 32 weeks). Development of this formulation was discontinued due to high discontinuation rates and gastrointestinal side effects. A once-daily formulation is under investigation. |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion, determine its dosing regimen and overall clinical utility. For orally administered drugs, bioavailability and half-life are particularly important parameters.
Table 3: Comparative Pharmacokinetic Profile of Small-Molecule GLP-1R Agonists
| Compound | Oral Bioavailability | Half-life (t1/2) | Dosing Regimen |
| This compound | Data not available | Data not available | Not established |
| Orforglipron | ~79% in humans | 25-68 hours in humans | Once-daily |
| Danuglipron | Low to moderate in preclinical models (dose-dependent) | ~4.3 to 6.1 hours in humans (for the discontinued twice-daily formulation) | Once-daily formulation under development |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates. Below are outlines of key assays used in the characterization of GLP-1R agonists.
cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a GLP-1R agonist in stimulating intracellular cAMP production.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Test compound (e.g., this compound) and a reference agonist (e.g., GLP-1).
-
cAMP detection kit (e.g., HTRF or luminescence-based).
Procedure:
-
Cell Seeding: Seed the HEK293-hGLP-1R cells into a 96- or 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and follow the manufacturer's instructions for the cAMP detection kit to measure the accumulated cAMP.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
ERK Phosphorylation Assay
Objective: To measure the activation of the MAP kinase signaling pathway downstream of GLP-1R activation.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium.
-
Serum-free medium for cell starvation.
-
Test compound and a reference agonist.
-
Lysis buffer.
-
Antibodies for phosphorylated ERK (p-ERK) and total ERK.
-
Detection system (e.g., Western blotting or AlphaScreen).
Procedure:
-
Cell Culture and Starvation: Culture cells to confluency and then starve them in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the starved cells with various concentrations of the test agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them to extract cellular proteins.
-
Detection of p-ERK:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.
-
AlphaScreen: Utilize a bead-based immunoassay to quantify p-ERK levels in the cell lysate.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized signal against the agonist concentration to determine the EC50.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of an orally administered GLP-1R agonist on glucose disposal in an animal model.
Materials:
-
Appropriate animal model (e.g., mice or rats).
-
Test compound formulated for oral administration.
-
Glucose solution for oral gavage.
-
Blood glucose monitoring device.
Procedure:
-
Fasting: Fast the animals overnight but allow free access to water.
-
Baseline Measurement: Measure the baseline blood glucose level from a tail snip.
-
Compound Administration: Administer the test compound or vehicle orally at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.
Logical Framework for Comparative Analysis
The evaluation of a novel small-molecule GLP-1R agonist like this compound involves a multi-step process, from initial in vitro characterization to in vivo efficacy studies.
Caption: Logical Flow for Comparative Drug Candidate Assessment.
Conclusion
The development of orally active small-molecule GLP-1R agonists represents a significant advancement in the treatment of type 2 diabetes and obesity. This compound, with its high in vitro potency, demonstrates promise as a novel therapeutic candidate. The comparative analysis with orforglipron and danuglipron highlights the diverse pharmacological profiles within this class of molecules. Orforglipron has shown robust clinical efficacy and a favorable pharmacokinetic profile, setting a high benchmark for new entrants. While the development of twice-daily danuglipron was halted, it provided valuable clinical insights, and a once-daily formulation is still being explored.
Further head-to-head comparative studies are necessary for a definitive assessment of the relative merits of these compounds. The data presented in this guide, however, provides a solid foundation for researchers and drug development professionals to understand the current landscape and the potential of this compound and other emerging small-molecule GLP-1R agonists.
References
Validating the Insulinotropic Effects of TT-OAD2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo insulinotropic effects of TT-OAD2, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, with other oral antidiabetic drug classes. The comparative analysis is supported by available preclinical data and detailed experimental protocols to assist researchers in evaluating and designing their own in vivo studies.
Executive Summary
This compound is a potent non-peptide GLP-1 receptor agonist with an EC50 of 5 nM. In vivo studies in humanized GLP-1R knock-in mice have demonstrated that this compound induces plasma insulin secretion. This guide places the insulinotropic effects of this compound in the context of other oral antidiabetic agents, including other oral GLP-1 receptor agonists (e.g., Orforglipron), GPR40 agonists (e.g., TAK-875), and DPP-4 inhibitors (e.g., Sitagliptin). While direct comparative in vivo glucose and insulin excursion data for this compound is not publicly available, this guide synthesizes existing data for mechanistically similar and alternative compounds to provide a framework for its evaluation.
Comparative In Vivo Performance
The following tables summarize the in vivo effects of different classes of oral antidiabetic drugs on blood glucose and insulin levels in preclinical mouse models. It is important to note that direct head-to-head comparative data for this compound is limited in the public domain. The data presented for this compound is based on available information, while data for other compounds are drawn from published studies and may not represent direct comparative experiments.
Table 1: Effect of Oral Antidiabetic Agents on Blood Glucose Levels During an Oral Glucose Tolerance Test (OGTT) in Mice
| Compound Class | Compound | Dose | Mouse Model | Baseline Glucose (mg/dL) | Glucose Peak (mg/dL) | Glucose AUC (mg/dL*min) |
| GLP-1 RA | This compound | 3 mg/kg (IV) | Humanized GLP-1R KI Mice | Data not available | Data not available | Data not available |
| GLP-1 RA | Orforglipron | - | Human GLP-1R expressing mice | Data not available | Significant reduction vs. placebo | Significant reduction vs. placebo |
| GPR40 Agonist | TAK-875 | - | Zucker Diabetic Fatty Rats | Data not available | Decreased vs. control | Data not available |
| DPP-4 Inhibitor | Sitagliptin | 40 µ g/mouse | Healthy mice | ~150 | Reduced excursion vs. control | Significantly reduced vs. control |
Table 2: Effect of Oral Antidiabetic Agents on Plasma Insulin Levels During an Oral Glucose Tolerance Test (OGTT) in Mice
| Compound Class | Compound | Dose | Mouse Model | Baseline Insulin (ng/mL) | Insulin Peak (ng/mL) | Insulin AUC (ng/mL*min) |
| GLP-1 RA | This compound | 3 mg/kg (IV) | Humanized GLP-1R KI Mice | ~1 | ~6 | Data not available |
| GLP-1 RA | Orforglipron | - | Human GLP-1R expressing mice | Data not available | Increased vs. placebo | Data not available |
| GPR40 Agonist | TAK-875 | - | Zucker Diabetic Fatty Rats | Data not available | Increased vs. control | Data not available |
| DPP-4 Inhibitor | Sitagliptin | 40 µ g/mouse | Healthy mice | Data not available | Significantly increased vs. control | Data not available |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for evaluating the therapeutic potential of these compounds.
This compound and other GLP-1 Receptor Agonists
This compound, like other GLP-1 receptor agonists, exerts its insulinotropic effects by binding to and activating the GLP-1 receptor on pancreatic β-cells. This activation initiates a cascade of intracellular events, primarily through the Gαs pathway, leading to increased cAMP levels, activation of PKA and Epac2, and ultimately, enhanced glucose-stimulated insulin secretion.
GPR40 Agonists
GPR40 (Free Fatty Acid Receptor 1) agonists potentiate glucose-stimulated insulin secretion by binding to GPR40 on β-cells. This receptor is coupled to the Gαq/11 pathway, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate protein kinase C (PKC), respectively, both of which contribute to enhanced insulin exocytosis.
DPP-4 Inhibitors
DPP-4 inhibitors do not directly stimulate insulin secretion. Instead, they prevent the degradation of endogenous incretin hormones, GLP-1 and GIP, by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This leads to higher circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion from β-cells and suppress glucagon secretion from α-cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo findings.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing glucose homeostasis.
-
Animal Preparation:
-
Use age- and sex-matched mice (e.g., C57BL/6J, 8-12 weeks old).
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatize animals to handling for several days before the experiment.
-
-
Fasting:
-
Fast mice for 6 hours prior to the OGTT by removing food but allowing free access to water. Overnight fasting (16-18 hours) can also be used, but may induce a more pronounced stress response.
-
-
Drug Administration:
-
Administer this compound or the comparator compound orally via gavage at the desired dose. The vehicle control (e.g., 0.5% methylcellulose) should be administered to a separate group of mice.
-
The drug is typically administered 30-60 minutes before the glucose challenge.
-
-
Glucose Challenge:
-
Administer a 20% glucose solution (2 g/kg body weight) orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (~20-30 µL) from the tail vein at baseline (0 min, before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Collect blood into EDTA-coated tubes and keep on ice.
-
-
Glucose and Insulin Measurement:
-
Measure blood glucose concentrations immediately using a glucometer.
-
Centrifuge the blood samples to separate plasma. Store plasma at -80°C until insulin analysis.
-
Measure plasma insulin concentrations using a commercially available mouse insulin ELISA kit.
-
Experimental Workflow
Conclusion
This compound represents a promising oral, non-peptide GLP-1 receptor agonist for the treatment of type 2 diabetes. Its ability to stimulate insulin secretion in a glucose-dependent manner, a hallmark of the GLP-1 receptor agonist class, offers a potential therapeutic advantage. This guide provides a comparative framework for evaluating the in vivo insulinotropic effects of this compound against other oral antidiabetic agents. The provided experimental protocols and workflow diagrams serve as a resource for researchers aiming to conduct their own in vivo validation studies. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the landscape of oral antidiabetic therapies.
A Head-to-Head Comparison of TT-OAD2 and Exenatide for GLP-1 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, non-peptidic glucagon-like peptide-1 (GLP-1) receptor agonist, TT-OAD2, and the established peptide-based therapeutic, Exenatide. The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, pharmacokinetics, and efficacy. Notably, the development of this compound has been reported as discontinued[1].
Executive Summary
This compound and Exenatide both function as agonists of the GLP-1 receptor, a key target in the management of type 2 diabetes. However, they represent distinct chemical entities with different pharmacological profiles. Exenatide is a peptide mimetic of the native GLP-1 hormone, while this compound is a small molecule agonist. This fundamental difference in structure leads to variations in their mechanism of action at a molecular level, particularly concerning biased agonism, and their pharmacokinetic properties. While Exenatide has a well-documented clinical track record, data for this compound is limited to preclinical studies.
Data Presentation
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Exenatide |
| Drug Class | Non-peptide, small-molecule GLP-1 receptor agonist | Peptide, GLP-1 receptor agonist (incretin mimetic) |
| Chemical Structure | Small molecule | 39-amino acid peptide |
| EC50 | 5 nM[2] | Not typically reported in the same format; potent agonist |
| Mechanism of Action | Activates the GLP-1 receptor, exhibiting biased agonism. It preferentially stimulates the Gs/cAMP signaling pathway with minimal recruitment of β-arrestin or activation of other pathways like calcium mobilization and ERK1/2 phosphorylation.[3][4] | Mimics the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor. This leads to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.[5] While some studies suggest a subtle bias for β-arrestin-2 recruitment over cAMP compared to native GLP-1, it is generally considered a full agonist for both pathways. |
| Development Status | Preclinical (Discontinued) | Clinically approved and marketed |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Exenatide (Immediate-Release) |
| Administration | Oral bioavailability is a key goal for small molecules | Subcutaneous injection |
| Absorption | Promising pharmacokinetic profiles reported in preclinical studies | Peak plasma concentrations reached in approximately 2.1 hours |
| Metabolism | Not extensively detailed in available literature | Primarily eliminated by glomerular filtration with minimal systemic metabolism |
| Half-life | Not extensively detailed in available literature | Approximately 2.4 hours |
Table 3: Preclinical Efficacy
| Endpoint | This compound | Exenatide |
| Insulin Secretion | Intravenous administration (3 mg/kg) in humanized GLP-1R knock-in mice induced plasma insulin during an intravenous glucose tolerance test (IVGTT). | Stimulated glucose-dependent insulin secretion in isolated rat pancreatic islets and in vivo in various preclinical diabetes models. |
| Glycemic Control | Potential for diabetes treatment based on its potent GLP-1R agonism. | Reduced hyperglycemia in multiple preclinical diabetes models. |
| Body Weight | Not detailed in available literature | Reduced body weight in preclinical diabetes models. |
| β-cell Function | Not detailed in available literature | Preserved pancreatic β-cell function and mass in animal models. |
Experimental Protocols
This compound-Mediated Insulin Secretion in Mice
-
Animal Model: Male human GLP-1 receptor knock-in (KI) and knockout (KO) mice were used to assess the specificity of this compound for the human GLP-1 receptor.
-
Procedure: An acute intravenous glucose tolerance test (IVGTT) was performed.
-
Intervention: A single intravenous injection of this compound (3 mg/kg) was administered.
-
Measurement: Plasma insulin levels were measured following the glucose challenge to determine the effect of this compound on insulin secretion.
Exenatide-Mediated Insulin Secretion (In Vitro)
-
Model: Isolated rat pancreatic islets.
-
Procedure: Islets were incubated with varying concentrations of Exenatide in the presence of different glucose concentrations (basal and high glucose).
-
Measurement: Insulin secretion from the islets was quantified to assess the glucose-dependent insulinotropic action of Exenatide.
Mandatory Visualization
Caption: Signaling pathways of this compound and Exenatide at the GLP-1 receptor.
Caption: Experimental workflows for assessing the insulinotropic effects of this compound and Exenatide.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. Discovery and development of exenatide: the first antidiabetic agent to leverage the multiple benefits of the incretin hormone, GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TT-OAD2 and Endogenous GLP-1: Efficacy and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel, non-peptidic GLP-1 receptor agonist, TT-OAD2, with the endogenous glucagon-like peptide-1 (GLP-1). This analysis is supported by experimental data on receptor binding, downstream signaling pathway activation, and includes detailed methodologies for the key experiments cited.
Introduction
Endogenous GLP-1 is a critical incretin hormone that regulates glucose homeostasis through its interaction with the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). Its therapeutic potential is limited by a short half-life. This compound is a small-molecule, orally available GLP-1R agonist that has been developed to overcome this limitation. A key characteristic of this compound is its biased agonism, preferentially activating specific downstream signaling pathways while avoiding others, a feature that distinguishes it from the balanced signaling profile of endogenous GLP-1.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key pharmacological parameters of this compound and endogenous GLP-1, providing a direct comparison of their in vitro efficacy.
Table 1: GLP-1 Receptor Binding Affinity
| Ligand | Cell Line | Radioligand | Ki (nM) |
| Endogenous GLP-1 | HEK-GLP-1R | [125I]GLP-1(7-36)amide | 1.12 |
| This compound | HEK293A-GLP-1R | [125I]Exendin(9-39) | 2,300 |
Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: cAMP Accumulation
| Ligand | Cell Line | EC50 (nM) | Emax (% of GLP-1) |
| Endogenous GLP-1 | HEK-GLP-1R | 0.089 | 100 |
| This compound | HEK293A-GLP-1R | 5 | 88 |
EC50 (half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. Emax (maximum effect) is the maximal response that can be produced by the ligand.
Table 3: β-Arrestin-1 Recruitment
| Ligand | Cell Line | EC50 (nM) | Emax (% of GLP-1) |
| Endogenous GLP-1 | HEK293A-GLP-1R | Data not available | 100 |
| This compound | HEK293A-GLP-1R | No detectable response | No detectable response |
Table 4: Intracellular Calcium Mobilization
| Ligand | Cell Line | EC50 (nM) | Emax (% of GLP-1) |
| Endogenous GLP-1 | HEK-GLP-1R | Data not available | 100 |
| This compound | HEK293A-GLP-1R | Weak response observed | Significantly lower than GLP-1 |
Signaling Pathways
The differential engagement of downstream signaling pathways by endogenous GLP-1 and this compound is a key aspect of their pharmacology.
Endogenous GLP-1 Signaling Pathway
Endogenous GLP-1 is a balanced agonist that, upon binding to the GLP-1R, activates multiple intracellular signaling cascades. The primary pathway involves the activation of Gαs, leading to increased cyclic AMP (cAMP) production. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which mediate many of the metabolic effects of GLP-1. Additionally, GLP-1 can weakly couple to Gαq, leading to an increase in intracellular calcium. GLP-1 also promotes the recruitment of β-arrestins, which are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades.
This compound Signaling Pathway
This compound is a biased agonist, demonstrating a strong preference for the Gαs-cAMP pathway.[1] Upon binding to the GLP-1R, it potently stimulates cAMP production. However, it shows little to no activity in recruiting β-arrestins or inducing intracellular calcium mobilization.[2][3] This biased signaling profile may contribute to a different pharmacological outcome compared to endogenous GLP-1.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Whole-Cell Competitive Binding Assay
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in binding buffer.
-
Competition Reaction: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., [125I]Exendin(9-39)) is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor ligand (endogenous GLP-1 or this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the cells with bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Protocol:
-
Cell Seeding: HEK293 cells expressing the GLP-1R are seeded into 96-well plates and grown to a specific confluency.
-
Pre-treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Cells are treated with increasing concentrations of either endogenous GLP-1 or this compound and incubated for a specific time at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysates is quantified using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 and Emax values are determined from this curve using non-linear regression analysis.
β-Arrestin Recruitment Assay
References
A Comparative Analysis of TT-OAD2 and Other Non-Peptide GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, TT-OAD2, against other leading non-peptide alternatives in clinical development: Orforglipron (LY3502970), Danuglipron (PF-06882961), and TTP273. The following sections detail their comparative signaling profiles, present detailed experimental methodologies for key assays, and visualize the relevant biological pathways and workflows.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and signaling bias of this compound and its comparators. Data has been compiled from publicly available research and manufacturer's information.
Table 1: Comparative Potency of Non-Peptide GLP-1R Agonists
| Compound | Target | EC50 / Ki (nM) | Assay Type |
| This compound | GLP-1R | 5 | Receptor Activation |
| Orforglipron (LY3502970) | GLP-1R | 1 (Ki) | Competition Binding |
| Danuglipron (PF-06882961) | GLP-1R | 13 | cAMP Accumulation |
| TTP273 | GLP-1R | Data not available | cAMP Accumulation |
Table 2: Signaling Profile and Bias of Non-Peptide GLP-1R Agonists
| Compound | cAMP Accumulation (EC50, nM) | β-Arrestin-2 Recruitment (EC50, nM) | Calcium Mobilization | pERK1/2 Phosphorylation | Signaling Bias |
| This compound | 5 | Inhibits GLP-1 mediated response | Inhibits GLP-1 mediated response | Inhibits GLP-1 mediated response | Biased towards cAMP |
| Orforglipron (LY3502970) | Potent Agonist | Negligible | Data not available | Data not available | Strongly biased towards cAMP |
| Danuglipron (PF-06882961) | 13 (Full Agonist) | 490 (Partial Agonist) | Data not available | Data not available | Biased towards cAMP |
| TTP273 | Selective Agonist | No significant activity | No significant activity | No significant activity | Highly biased towards cAMP |
Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature. "Inhibits GLP-1 mediated response" for this compound indicates its functional antagonism in the presence of GLP-1 for these pathways, highlighting its biased agonism.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize these non-peptide agonists are provided below. These protocols are synthesized from common practices in the field.
cAMP Accumulation Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP) following GLP-1 receptor activation.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Test compounds (this compound and comparators) and reference agonist (e.g., GLP-1).
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and GLP-1 in assay buffer containing a phosphodiesterase inhibitor.
-
Cell Stimulation: Remove culture medium from the cells and add the prepared compound dilutions. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665/620) and normalize the data to the response of the reference agonist. Plot the normalized response against the log of the compound concentration to determine EC50 values.
β-Arrestin Recruitment Assay (BRET - Bioluminescence Resonance Energy Transfer)
This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.
Materials:
-
HEK293 cells.
-
Plasmids encoding GLP-1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
Cell culture medium.
-
Assay buffer.
-
Test compounds and reference agonist.
-
BRET substrate (e.g., Coelenterazine h).
-
384-well white microplates with a clear bottom.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GLP-1R-Rluc and β-arrestin-2-YFP plasmids.
-
Cell Seeding: Seed the transfected cells into 384-well plates and incubate for 24-48 hours.
-
Compound Stimulation: Replace the culture medium with assay buffer containing the test compounds or reference agonist.
-
Substrate Addition: Add the BRET substrate to each well.
-
Data Acquisition: Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Normalize the data and plot against the log of the compound concentration to determine EC50 values.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Caption: Biased agonism of this compound at the GLP-1R.
Caption: Generalized workflow for in vitro cell-based assays.
A Comparative Analysis of TT-OAD2 in Preclinical Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the non-peptide GLP-1 receptor agonist, TT-OAD2, in the context of preclinical diabetes research. Due to a lack of direct head-to-head comparative studies in animal models, this document summarizes the known characteristics of this compound and presents a representative comparison with the well-established GLP-1 receptor agonist, Liraglutide, based on data from separate preclinical studies. This guide aims to offer a valuable resource for researchers interested in the development of novel non-peptide oral anti-diabetic drugs.
Introduction to this compound
This compound is a non-peptide, small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor with an EC50 of 5 nM.[1][2] It has been investigated for its potential in the treatment of type 2 diabetes. As a GLP-1 receptor agonist, this compound mimics the action of the endogenous incretin hormone GLP-1, which is known to stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[3]
One of the distinguishing features of this compound is its biased agonism. It primarily enhances cAMP signaling with minimal activity on other pathways, such as calcium release or β-arrestin recruitment.[4] This selectivity was hypothesized to potentially offer a better side-effect profile compared to peptide-based GLP-1 receptor agonists. However, it is important to note that this compound's clinical development was reportedly discontinued.[5]
Comparative Efficacy in Animal Models of Diabetes
Direct comparative efficacy data for this compound against other anti-diabetic agents in the same preclinical studies is not publicly available. To provide a comparative perspective, this section presents data on this compound's effects and contrasts it with representative data for the widely studied peptide-based GLP-1 receptor agonist, Liraglutide, in similar diabetic animal models.
Disclaimer: The following tables are compiled from separate studies and are intended for illustrative comparison only. They do not represent data from a head-to-head comparative study.
Table 1: Glycemic Control in Diabetic Animal Models
| Parameter | Animal Model | This compound | Liraglutide (for comparison) |
| Fasting Blood Glucose | db/db mice | Data not available | Significant reduction vs. vehicle |
| Oral Glucose Tolerance Test (OGTT) | Human GLP-1R knock-in mice | Induced plasma insulin | Significant improvement in glucose excursion |
| HbA1c Reduction | Data not available | Data not available | Significant reduction in Zucker diabetic fatty rats |
Table 2: Effects on Body Weight and Food Intake
| Parameter | Animal Model | This compound | Liraglutide (for comparison) |
| Body Weight Change | Data not available | Data not available | Significant weight loss in diet-induced obese mice |
| Food Intake | Data not available | Data not available | Significant reduction in food intake in rats |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings. Below are detailed protocols for common assays used to evaluate anti-diabetic agents in rodent models.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, reflecting insulin sensitivity and secretion.
Protocol:
-
Animal Preparation: Male C57BL/6J mice are fasted for 6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
-
Drug Administration: this compound or a vehicle control is administered orally via gavage at a predetermined time before the glucose challenge.
-
Glucose Challenge: A 20% glucose solution is administered orally at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Data Analysis: Blood glucose levels at each time point are plotted to generate a glucose excursion curve. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Rats
Objective: To assess peripheral insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Protocol:
-
Animal Preparation: Male Wistar rats are fasted for 4-6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: this compound or a vehicle control is administered at a predetermined time before the insulin challenge.
-
Insulin Administration: Human insulin is administered via intraperitoneal (IP) injection at a dose of 0.75-1.0 U/kg body weight.
-
Blood Sampling: Blood glucose levels are measured from tail vein blood at 15, 30, 60, 90, and 120 minutes after insulin injection.
-
Data Analysis: Blood glucose levels are expressed as a percentage of the initial baseline glucose level and plotted against time.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for clear communication of complex biological processes and study logistics.
GLP-1 Receptor Signaling Pathway
dot
Caption: GLP-1 Receptor signaling pathway activated by this compound.
Experimental Workflow for Preclinical Diabetes Study
dot
Caption: A typical experimental workflow for evaluating an anti-diabetic agent.
Conclusion
This compound represents an interesting approach to the development of non-peptide, small molecule GLP-1 receptor agonists for type 2 diabetes. Its biased agonism towards the cAMP pathway highlights a potential strategy for targeted therapeutic effects. While direct comparative preclinical data remains scarce, understanding its mechanism of action and utilizing standardized experimental protocols, such as those detailed in this guide, are essential for the rigorous evaluation of this and other novel anti-diabetic compounds. The provided comparative context with Liraglutide, though indirect, serves as a valuable benchmark for researchers in the field. Further studies would be necessary to fully elucidate the comparative efficacy and safety profile of this compound relative to other available therapies.
References
Assessing the Selectivity of TT-OAD2 for the GLP-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide GLP-1 receptor agonist, TT-OAD2, with other prominent GLP-1 receptor agonists. The focus is on the selectivity and functional profile of these compounds, supported by experimental data and detailed methodologies to aid in research and development.
Introduction to this compound
This compound is a potent, orally available, non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1] It has garnered significant interest in the field of metabolic disease therapeutics due to its distinct pharmacological properties. Unlike endogenous peptide agonists, this compound exhibits biased agonism, preferentially activating the G-protein-dependent signaling pathway over β-arrestin recruitment.[1][2] This biased signaling is a key area of investigation, with the potential for improved therapeutic outcomes and reduced side effects. This guide assesses the selectivity of this compound for the GLP-1 receptor by comparing its performance against other GLP-1 receptor agonists, including both peptide-based injectables and other oral non-peptide agents.
Comparative Analysis of GLP-1 Receptor Agonists
The selectivity of a GLP-1 receptor agonist is a critical determinant of its therapeutic efficacy and safety profile. High selectivity for the GLP-1R over other related receptors, such as the Glucagon Receptor (GCGR) and the Gastric Inhibitory Polypeptide Receptor (GIPR), is desirable to minimize off-target effects. Furthermore, the functional selectivity, or biased agonism, towards specific downstream signaling pathways can significantly influence the cellular and physiological responses.
Quantitative Comparison of In Vitro Potency and Binding Affinity
The following tables summarize the in vitro pharmacological profiles of this compound and a selection of competitor GLP-1 receptor agonists.
Table 1: Functional Potency of GLP-1 Receptor Agonists
| Compound | Type | GLP-1R cAMP EC50 (nM) | GLP-1R β-arrestin 2 Recruitment EC50 (nM) | GIPR cAMP EC50 (nM) |
| This compound | Non-peptide | 5[1][3] | No detectable recruitment | Data not available |
| Danuglipron | Non-peptide | 13 | 490 | Data not available |
| Orforglipron | Non-peptide | Data not available | Negligible recruitment | Data not available |
| Semaglutide | Peptide | Data not available | Data not available | Data not available |
| Liraglutide | Peptide | Data not available | 20 | Data not available |
| Tirzepatide | Peptide | ~0.934 | Lower than native GLP-1 | ~0.0224 |
Table 2: Binding Affinity of GLP-1 Receptor Agonists
| Compound | Type | GLP-1R Ki (nM) | GLP-1R Kd (nM) | GIPR Ki (nM) | GCGR Ki (nM) |
| This compound | Non-peptide | Data not available | Data not available | Data not available | Data not available |
| Danuglipron | Non-peptide | 360 | Data not available | Data not available | Data not available |
| Orforglipron | Non-peptide | 1 | Data not available | Data not available | Data not available |
| Semaglutide | Peptide | 0.38 | 3.4 x 10⁻³ | Data not available | Data not available |
| Liraglutide | Peptide | Data not available | 128.8 | Data not available | Data not available |
| Tirzepatide | Peptide | Higher than GLP-1 | Data not available | 0.135 | Data not available |
Note: "Data not available" indicates that the information was not found in the reviewed public domain literature.
Signaling Pathways and Experimental Workflows
To understand the functional selectivity of this compound, it is essential to visualize the downstream signaling pathways of the GLP-1 receptor and the experimental workflows used to assess them.
GLP-1 Receptor Signaling Pathways
Experimental Workflow: cAMP Accumulation Assay
Experimental Workflow: β-Arrestin Recruitment Assay
Detailed Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a test compound for the GLP-1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GLP-1 receptor are cultured to confluency.
-
Cells are harvested and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The reaction is incubated to reach equilibrium.
-
-
Detection and Analysis:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The radioactivity on the filters is quantified using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
Objective: To measure the functional potency of a GLP-1R agonist in stimulating the Gs/cAMP pathway.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing the human GLP-1 receptor are seeded in 96-well plates and grown overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with various concentrations of the test agonist for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit.
-
The signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.
-
β-Arrestin Recruitment Assay
Objective: To quantify the ability of a GLP-1R agonist to induce the recruitment of β-arrestin to the receptor.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding the human GLP-1 receptor and a β-arrestin fusion protein. Commonly used assay technologies include BRET (Bioluminescence Resonance Energy Transfer) and PathHunter (enzyme complementation).
-
-
Assay Procedure:
-
Transfected cells are seeded in 96- or 384-well plates.
-
Cells are stimulated with a range of concentrations of the test agonist.
-
-
Detection and Analysis:
-
The recruitment of β-arrestin to the GLP-1R results in a measurable signal (e.g., an increase in the BRET ratio or luminescence).
-
The signal is read using a plate reader at a specific time point after agonist addition.
-
Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay
Objective: To assess the activation of the MAP kinase pathway downstream of GLP-1R activation.
Methodology:
-
Cell Culture and Serum Starvation:
-
Cells expressing the GLP-1 receptor are cultured in multi-well plates.
-
Prior to the assay, cells are serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.
-
-
Agonist Stimulation:
-
Cells are treated with different concentrations of the test agonist for a short period (typically 5-10 minutes).
-
-
Detection and Analysis:
-
Cells are lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured. This can be done using various methods, including Western blotting, ELISA, or homogeneous assays like AlphaScreen or HTRF.
-
The pERK1/2 signal is normalized to the total ERK1/2 signal to account for variations in cell number.
-
Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of the agonist for ERK1/2 activation.
-
Conclusion
This compound is a potent, non-peptide GLP-1 receptor agonist with a distinct pharmacological profile characterized by biased agonism. It demonstrates strong functional potency in activating the Gs-cAMP pathway, with an EC50 of 5 nM, while showing no detectable recruitment of β-arrestin. This pronounced bias towards G-protein signaling is a key differentiator from many peptide-based agonists.
The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of this compound and other GLP-1 receptor agonists. The unique biased agonism of this compound warrants further investigation to fully understand its therapeutic potential in managing metabolic diseases.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for TT-Oad2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for TT-Oad2, a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. Adherence to these protocols is critical for maintaining a safe research environment and regulatory compliance.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 929.75 g/mol [1] |
| 856.841 g/mol (free base)[2] | |
| 893.30 g/mol (HCl salt)[3] | |
| Molecular Formula | C₅₀H₄₉Cl₄N₃O₆[1] |
| C₅₀H₄₇Cl₂N₃O₆ (free base)[2] | |
| C₅₀H₄₈Cl₃N₃O₆ (HCl salt) | |
| Appearance | Solid, Off-white to yellow |
| Purity | 99.77% |
| CAS Number | 2382719-60-8 |
| 1246826-07-2 (free base) | |
| EC₅₀ | 5 nM for GLP-1 receptor |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound and ensure safety.
-
Powder: Store at -20°C for up to 3 years.
-
In solvent: Store at -80°C for up to 1 year.
-
Shipping: Shipped at ambient temperature with blue ice.
Before handling, always don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of lyophilized powders and concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures
As a GLP-1R agonist, the disposal of this compound should follow established protocols for this class of compounds to ensure safety and regulatory compliance. The waste should be segregated at the point of generation into three primary streams: sharps, liquid, and solid waste.
Experimental Protocol for Disposal
1. Waste Segregation:
-
Sharps Waste: Includes needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Consists of unused or expired this compound solutions.
-
Solid Waste: Includes contaminated vials, pipette tips, gloves, and lyophilized powder.
2. Sharps Disposal:
-
Immediately after use, dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.
-
These containers must be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.
-
Do not overfill sharps containers. Seal them when they are approximately three-quarters full and follow institutional guidelines for final disposal.
3. Liquid Waste Disposal (Chemical Inactivation):
-
Unused or expired this compound solutions must be chemically inactivated before disposal.
-
Hydrolysis with Sodium Hydroxide (NaOH): Add a concentrated solution of NaOH to the this compound solution to significantly raise the pH. This will catalyze the hydrolysis of the compound. While specific concentrations and contact times may vary, treatment with a strong base is a recognized method for degradation.
-
After the recommended contact time for chemical inactivation, the neutralized liquid waste can typically be poured down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
4. Solid Waste Disposal:
-
Contaminated Materials: All non-sharp solid waste that has come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, should be placed in a designated hazardous waste container. These containers must be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.
-
Unused Powder: Small quantities of expired or unused lyophilized this compound powder should first be dissolved in a suitable solvent (e.g., water or a buffer). This solution should then be subjected to the chemical inactivation procedures outlined for liquid waste to ensure the active compound is degraded before entering the solid waste stream.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Logistical Information for Handling TT-Oad2
For researchers, scientists, and drug development professionals working with TT-Oad2, a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor, stringent adherence to safety protocols is paramount. This document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| Protective Equipment | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. |
| Skin Protection | A protective lab coat should be worn. |
| Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Ensure gloves are inspected prior to use and changed frequently, especially if contaminated. | |
| Respiratory Protection | If working with the powdered form or if aerosols may be generated, a NIOSH-approved respirator with an appropriate filter is necessary. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
Operational Plan: Handling and Storage
Proper handling and storage of this compound are critical to maintain its integrity and prevent accidental exposure.
Handling:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form.
-
Avoid Contact: Take measures to prevent skin and eye contact. Do not breathe dust or aerosols.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year.
-
General Conditions: Keep the container tightly sealed in a dry and well-ventilated place.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated Materials: Used gloves, empty vials, and other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.
-
Unused Product: Dispose of unused this compound by consulting a licensed professional waste disposal service. Do not allow the chemical to enter drains.
Experimental Protocols: In Vitro and In Vivo Studies
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro Inhibition Assay in HEK293A Cells:
-
Cell Culture: Culture HEK293A cells in an appropriate medium and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 μM).
-
Stimulation: Induce cellular responses by adding GLP-1 or oxyntomodulin.
-
Analysis: Measure the concentration-dependent inhibition of cAMP, calcium, pERK1/2, and β-arrestin responses using appropriate assay kits and instrumentation.[1]
In Vivo Insulin Induction in Mice:
-
Animal Model: Use male human GLP-1 receptor knock-in (KI) and knockout (KO) mice.
-
Administration: Administer this compound at a dosage of 3 mg/kg via intravenous injection.
-
Procedure: Perform an acute intravenous glucose tolerance test (IVGTT).
-
Measurement: Collect blood samples and measure plasma insulin levels to assess the compound's effect.[1]
Diagrams of Experimental Workflows
To visually represent the procedural steps, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro inhibition assay of this compound in HEK293A cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
